1-Ethynyl-4-(trifluoromethoxy)benzene
Description
Properties
IUPAC Name |
1-ethynyl-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O/c1-2-7-3-5-8(6-4-7)13-9(10,11)12/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWGGRCLMVYXPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380976 | |
| Record name | 1-ethynyl-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160542-02-9 | |
| Record name | 1-ethynyl-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethynyl-4-(trifluoromethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 1-Ethynyl-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethynyl-4-(trifluoromethoxy)benzene is a fluorinated organic compound of increasing interest in the fields of medicinal chemistry, materials science, and organic synthesis. The presence of the trifluoromethoxy (-OCF3) group, often considered a "super-halogen," imparts unique electronic properties and enhances lipophilicity, making it a valuable substituent in the design of novel bioactive molecules and functional materials.[1][2][3] The terminal alkyne functionality serves as a versatile handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloadditions ("click chemistry") and palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.[4] This guide provides a comprehensive overview of the known physicochemical properties of this compound, a plausible synthetic route, and a discussion of the potential significance of the trifluoromethoxy moiety in modern drug discovery.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. This data has been compiled from various chemical supplier catalogs and databases.
| Property | Value | Source |
| CAS Number | 160542-02-9 | [5][6] |
| Molecular Formula | C9H5F3O | [5][6] |
| Molecular Weight | 186.13 g/mol | [5][6] |
| Physical State | Liquid at 25°C | [6] |
| Density | 1.215 g/mL at 25°C | [6] |
| Refractive Index (n20/D) | 1.4554 | [6] |
| Flash Point | 40 °C (104 °F) | [6] |
| Synonyms | 4-(Trifluoromethoxy)phenylacetylene, 4-Ethynyl-1-(trifluoromethoxy)benzene | [5][6] |
Synthesis Protocol
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a highly plausible and commonly employed method is the Sonogashira cross-coupling reaction.[4] This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium-copper system.
Proposed Synthesis: Sonogashira Coupling
A potential synthetic route would involve the reaction of 1-iodo-4-(trifluoromethoxy)benzene with a protected or terminal alkyne, such as trimethylsilylacetylene, followed by deprotection.
Reactants:
-
1-iodo-4-(trifluoromethoxy)benzene
-
Trimethylsilylacetylene (TMSA)
-
Palladium catalyst (e.g., Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
A suitable base (e.g., triethylamine, diisopropylethylamine)
-
Solvent (e.g., tetrahydrofuran, toluene)
General Procedure:
-
To a solution of 1-iodo-4-(trifluoromethoxy)benzene in a suitable solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I) iodide, and the base.
-
To this mixture, add trimethylsilylacetylene and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, the reaction mixture is typically filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified, often by column chromatography.
-
The resulting trimethylsilyl-protected alkyne is then deprotected using a mild base (e.g., potassium carbonate in methanol) or a fluoride source (e.g., tetrabutylammonium fluoride) to yield the final product, this compound.
Experimental and Logical Workflows
The following diagram illustrates the proposed synthetic workflow for this compound via a Sonogashira coupling reaction.
Caption: Proposed synthesis of this compound.
Role of the Trifluoromethoxy Group in Drug Discovery
The trifluoromethoxy (-OCF3) group is gaining prominence in medicinal chemistry for its ability to favorably modulate the properties of drug candidates.[1][2][3] Its key advantages include:
-
Enhanced Lipophilicity: The -OCF3 group is more lipophilic than a methoxy group, which can improve a molecule's ability to cross cell membranes and enhance its in vivo uptake and transport.[1][3]
-
Metabolic Stability: The carbon-fluorine bonds in the trifluoromethoxy group are exceptionally strong, making this moiety highly resistant to metabolic degradation. This can lead to an increased half-life and improved pharmacokinetic profile of a drug.[2]
-
Electronic Effects: The -OCF3 group is a strong electron-withdrawing group, which can significantly alter the electronic environment of the aromatic ring, influencing its interactions with biological targets.[1]
Due to these properties, the incorporation of a trifluoromethoxy group is a recognized strategy for optimizing lead compounds in drug discovery programs.
Biological Activity and Signaling Pathways
As of the date of this guide, there is a lack of publicly available, detailed studies on the specific biological activities and signaling pathways associated with this compound. Its utility has been primarily demonstrated in the context of organic synthesis, such as in the preparation of polymers.[7] Further research is required to elucidate any potential pharmacological effects of this compound.
Conclusion
This compound is a valuable building block for organic synthesis, offering the dual advantages of a versatile terminal alkyne and the beneficial properties of the trifluoromethoxy group. While its specific biological profile remains to be thoroughly investigated, its physicochemical characteristics make it an attractive component for the development of novel pharmaceuticals and advanced materials. The synthetic accessibility via established methods like the Sonogashira coupling ensures its availability for further exploration by researchers and drug development professionals.
References
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. scbt.com [scbt.com]
- 6. 4-(Trifluoromethoxy)phenylacetylene 97 160542-02-9 [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 1-Ethynyl-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-ethynyl-4-(trifluoromethoxy)benzene, a fluorinated organic compound of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. The presence of the trifluoromethoxy group imparts unique electronic properties, enhanced metabolic stability, and increased lipophilicity to molecules, making this compound a valuable building block for the development of novel pharmaceuticals, agrochemicals, and liquid crystals.
Core Identifiers and Physicochemical Properties
This compound is a distinct chemical entity with the following identifiers and properties. It is crucial to distinguish it from its structural analog, 1-ethynyl-4-(trifluoromethyl)benzene.
| Identifier | Value |
| CAS Number | 160542-02-9 |
| Molecular Formula | C₉H₅F₃O |
| Molecular Weight | 186.13 g/mol |
| IUPAC Name | This compound |
| Synonyms | 4-(Trifluoromethoxy)phenylacetylene |
| Physicochemical Property | Predicted Value/Observation |
| Appearance | Colorless to yellow liquid |
| Boiling Point | Data not readily available; likely similar to analogs (~60 °C at reduced pressure) |
| Purity (typical) | >97.0% (GC) |
Spectroscopic Data Summary
| Spectroscopy | Expected Peaks and Characteristics |
| ¹H NMR | Aromatic protons (AA'BB' system): two doublets between δ 7.2-7.6 ppm. Acetylenic proton: a singlet around δ 3.1-3.3 ppm. |
| ¹³C NMR | Aromatic carbons: multiple signals between δ 115-150 ppm. Acetylenic carbons: two signals around δ 77 ppm and δ 83 ppm. Trifluoromethoxy carbon: a quartet around δ 120 ppm (due to C-F coupling). |
| ¹⁹F NMR | A singlet for the -OCF₃ group, expected around δ -58 to -60 ppm (relative to CFCl₃). |
| FTIR (cm⁻¹) | C≡C-H stretch (alkyne): ~3300 cm⁻¹ (sharp). C≡C stretch (alkyne): ~2100 cm⁻¹ (weak). C-F stretches (trifluoromethoxy): strong bands in the 1100-1300 cm⁻¹ region. C-O stretch (ether): ~1250 cm⁻¹. Aromatic C-H and C=C stretches. |
| Mass Spec (MS) | Molecular ion (M⁺) peak at m/z = 186. Fragments corresponding to the loss of functional groups. |
Experimental Protocols
The terminal alkyne functionality of this compound makes it a versatile substrate for various organic transformations. Below are detailed, representative protocols for its synthesis and key reactions.
Synthesis of this compound
The most common and efficient synthesis of arylacetylenes is the Sonogashira cross-coupling reaction. This protocol describes a two-step synthesis starting from the commercially available 1-bromo-4-(trifluoromethoxy)benzene.
Step 1: Sonogashira Coupling with a Protected Acetylene
This step involves the palladium- and copper-catalyzed coupling of 1-bromo-4-(trifluoromethoxy)benzene with ethynyltrimethylsilane.
-
Materials:
-
1-Bromo-4-(trifluoromethoxy)benzene
-
Ethynyltrimethylsilane (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous tetrahydrofuran (THF) or toluene
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1-bromo-4-(trifluoromethoxy)benzene (1.0 eq).
-
Add Pd(PPh₃)₂Cl₂ (0.02-0.05 eq) and CuI (0.04-0.10 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous THF or toluene and triethylamine (or diisopropylamine) as the solvent and base.
-
Add ethynyltrimethylsilane (1.2-1.5 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to 50-70 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalysts.
-
Concentrate the filtrate under reduced pressure. The crude product, ((4-(trifluoromethoxy)phenyl)ethynyl)trimethylsilane, can be purified by column chromatography on silica gel or used directly in the next step.
-
Step 2: Deprotection of the Silyl Group
The trimethylsilyl (TMS) protecting group is removed to yield the terminal alkyne.
-
Materials:
-
Crude ((4-(trifluoromethoxy)phenyl)ethynyl)trimethylsilane
-
Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)
-
Methanol or Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
-
Procedure (using K₂CO₃):
-
Dissolve the crude silylated alkyne in methanol.
-
Add potassium carbonate (2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Add water and extract the product with dichloromethane or diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
-
Caption: Synthetic workflow for this compound.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
This protocol describes a typical click chemistry reaction to form a 1,2,3-triazole derivative, a common scaffold in medicinal chemistry.
-
Materials:
-
This compound
-
An organic azide (e.g., Benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol and water (or other suitable solvent systems like DMF/water)
-
-
Procedure:
-
In a vial, dissolve this compound (1.0 eq) and the organic azide (1.0-1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.2 eq) in water.
-
In a third vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 eq) in water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, and the product may precipitate from the solution.
-
Monitor the reaction by TLC.
-
Upon completion, collect the solid product by filtration and wash with water, followed by a cold non-polar solvent like hexane to remove unreacted starting materials.
-
If the product does not precipitate, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry, and concentrate.
-
The crude product can be purified by recrystallization or column chromatography.
-
Caption: General workflow for a CuAAC "Click" reaction.
Applications in Drug Discovery and Materials Science
The unique properties conferred by the trifluoromethoxy group make this compound a valuable building block in several advanced applications.
-
Pharmaceuticals: The trifluoromethoxy group is often used as a bioisostere for other functional groups to enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity. The ethynyl group provides a handle for introducing this valuable moiety into complex molecules, for instance, via click chemistry to link molecular fragments or through Sonogashira coupling to build rigid scaffolds. For example, triazole-containing compounds synthesized via click chemistry have been investigated as multi-target anticancer agents that can inhibit signaling pathways involving VEGFR-2 and PD-L1.
-
Liquid Crystals: The rigid, linear structure of arylacetylenes is a common feature in liquid crystal molecules. The polarity and steric profile of the trifluoromethoxy group can be used to fine-tune the mesomorphic properties (e.g., nematic or smectic phases) and dielectric anisotropy of liquid crystalline materials, which are essential for display technologies.
-
Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorinated groups can enhance the efficacy and environmental persistence of pesticides and herbicides.
Caption: Logical flow from building block to potential applications.
Spectroscopic Profile of 1-Ethynyl-4-(trifluoromethoxy)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a detailed technical guide to the spectroscopic data for the compound 1-Ethynyl-4-(trifluoromethoxy)benzene (CAS No. 160542-02-9). Despite a comprehensive search of scientific literature and chemical databases, experimental spectroscopic data (NMR, IR, MS) for this specific molecule is not publicly available. This guide presents theoretically predicted ¹H and ¹³C NMR data, alongside an analysis of the expected characteristic signals in Infrared (IR) spectroscopy and Mass Spectrometry (MS) based on the compound's molecular structure. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their own analytical work. The included diagrams, generated using Graphviz, illustrate a typical workflow for the spectroscopic analysis of a novel chemical entity.
Predicted Spectroscopic Data
Due to the absence of experimentally acquired spectra in the public domain, the following data has been generated based on computational predictions and analysis of the compound's functional groups.
Predicted Nuclear Magnetic Resonance (NMR) Data
The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These predictions are based on established computational models and should be considered as estimates.
Table 1: Predicted ¹H and ¹³C NMR Data
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Multiplicity | Assignment | Chemical Shift (ppm) |
| ~7.55 | d | Ar-H | ~149.5 |
| ~7.20 | d | Ar-H | ~134.0 |
| ~3.15 | s | ≡C-H | ~122.0 |
| ~120.9 (q) | |||
| ~119.0 | |||
| ~82.5 | |||
| ~78.0 |
Disclaimer: These are theoretically predicted values and may differ from experimental results.
Expected Infrared (IR) Spectroscopy Data
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its principal functional groups.
Table 2: Expected Characteristic IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | ≡C-H stretch | Terminal Alkyne |
| ~2110 | C≡C stretch | Alkyne |
| ~1600, ~1500 | C=C stretch | Aromatic Ring |
| ~1250-1050 | C-O-C stretch & C-F stretch | Trifluoromethoxy Ether |
| ~830 | C-H bend (para-disubstituted) | Aromatic Ring |
Expected Mass Spectrometry (MS) Data
In a mass spectrum, this compound would be expected to exhibit a molecular ion peak and several characteristic fragment ions.
Table 3: Expected Key Mass Spectrometry Fragments
| m/z | Ion | Description |
| 186 | [M]⁺ | Molecular Ion |
| 167 | [M-F]⁺ | Loss of a fluorine atom |
| 117 | [M-OCF₃]⁺ | Loss of the trifluoromethoxy group |
| 89 | [C₇H₅]⁺ | Phenylacetylene cation radical |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A standard NMR spectrometer with a proton frequency of 300-600 MHz.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-5 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45 degrees, relaxation delay of 2-10 seconds, and a larger number of scans (e.g., 1024-4096) due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.
-
Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Data Acquisition (Electron Ionization - GC-MS):
-
The sample is injected into the GC, where it is vaporized and separated on a capillary column.
-
The separated components enter the ion source of the mass spectrometer.
-
Electron ionization (EI) is typically performed at 70 eV.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole, time-of-flight).
-
A mass spectrum is generated by plotting ion abundance versus m/z.
-
Visualizations
The following diagrams illustrate the logical flow and relationships in the spectroscopic analysis of a novel compound.
Caption: Workflow for the synthesis and spectroscopic analysis of a chemical compound.
Caption: Relationship between the compound and the information provided by different spectroscopic techniques.
Unveiling the Structural Landscape of 1-Ethynyl-4-(trifluoromethoxy)benzene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: 1-Ethynyl-4-(trifluoromethoxy)benzene and its derivatives are of significant interest in materials science and medicinal chemistry due to the unique electronic properties conferred by the trifluoromethoxy and ethynyl groups. Understanding the three-dimensional structure of these molecules at an atomic level is paramount for rational design and structure-activity relationship (SAR) studies. This technical guide provides a comprehensive overview of the crystallographic aspects of these compounds. While a solved crystal structure for this compound is not currently available in public databases, this document outlines the detailed experimental protocols required for its determination. Furthermore, it presents a summary of expected molecular geometry based on typical bond lengths and angles derived from analogous structures in the Cambridge Structural Database (CSD).
Introduction
The confluence of a rigid ethynyl moiety and a strongly electron-withdrawing trifluoromethoxy group makes this compound a valuable building block in the synthesis of advanced materials and pharmaceuticals. The trifluoromethoxy group enhances metabolic stability and lipophilicity, properties that are highly desirable in drug candidates. In materials science, the terminal alkyne allows for participation in powerful coupling reactions, such as the Sonogashira coupling, to create complex conjugated systems.
Precise knowledge of the crystal structure is crucial for understanding intermolecular interactions, crystal packing, and the overall solid-state properties of these derivatives. This guide serves as a foundational resource for researchers working with this class of compounds.
Predicted Molecular Geometry
In the absence of a determined crystal structure for this compound, we can predict the molecular geometry based on established bond lengths and angles for its constituent functional groups. The following table summarizes these expected values, which are derived from extensive data on similar organic compounds.
| Bond/Angle | Functional Group | Typical Bond Length (Å) | Typical Bond Angle (°) |
| C≡C | Alkyne | 1.18 - 1.23 | - |
| C-C (Aromatic) | Benzene Ring | 1.38 - 1.40 | 120 |
| C-O | Aryl Ether | 1.36 - 1.43 | - |
| O-C(F3) | Trifluoromethoxy | 1.32 - 1.36 | - |
| C-F | Trifluoromethyl | 1.32 - 1.35 | - |
| C-C-C (Ring) | Benzene Ring | - | ~120 |
| C-O-C | Ether Linkage | - | ~117 |
Disclaimer: The data presented in this table are typical values for the specified functional groups and are not experimentally determined values for this compound.[1][2][3][4][5][6][7]
Experimental Protocol for Crystal Structure Determination
The determination of the crystal structure of this compound or its derivatives would follow a standardized workflow involving synthesis, crystallization, and single-crystal X-ray diffraction.
3.1. Synthesis
A common and efficient method for the synthesis of terminal arylacetylenes is the Sonogashira coupling reaction.[8][9][10][11] This involves the coupling of an aryl halide with a protected acetylene, followed by deprotection.
-
Step 1: Sonogashira Coupling: 1-Iodo-4-(trifluoromethoxy)benzene is reacted with a protected alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a suitable base (e.g., triethylamine or diisopropylamine).
-
Step 2: Deprotection: The resulting trimethylsilyl-protected compound is then treated with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base like potassium carbonate in methanol to remove the silyl group and yield the terminal alkyne, this compound.
3.2. Crystallization
Obtaining high-quality single crystals is often the most challenging step. For small organic molecules like this compound, several crystallization techniques can be employed:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture of solvents) is left undisturbed in a loosely capped vial. The slow evaporation of the solvent leads to a gradual increase in concentration, promoting crystal growth.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a less volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below. The decrease in solubility upon cooling can lead to the formation of single crystals.
3.3. Single-Crystal X-ray Diffraction
Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer and subjected to X-ray diffraction analysis.
-
Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and placed in a monochromatic X-ray beam. A detector records the diffraction pattern as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, high-resolution crystal structure.
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for the synthesis and characterization of this compound and a conceptual pathway for its application in materials science.
Caption: Synthesis and Crystallographic Analysis Workflow.
References
- 1. Give some examples of some typical bond lengths - Vivid Examples [vividexamples.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. bond_lengths | Department of Chemistry | UZH [chem.uzh.ch]
- 5. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Carbon–oxygen bond - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Reactivity of the Ethynyl Group in 1-Ethynyl-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the terminal ethynyl group in 1-Ethynyl-4-(trifluoromethoxy)benzene. The presence of the electron-withdrawing trifluoromethoxy group on the phenyl ring significantly influences the chemical behavior of the alkyne moiety. This document details key reactions including Sonogashira cross-coupling, [3+2] cycloadditions (click chemistry), electrophilic additions such as hydration and hydrohalogenation, and catalytic hydrogenation. Experimental protocols, quantitative data, and reaction mechanisms are presented to offer a thorough understanding of the synthetic utility of this versatile building block in medicinal chemistry and materials science.
Introduction
This compound is a valuable synthetic intermediate characterized by a terminal alkyne functionality and a trifluoromethoxy-substituted aromatic ring. The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing group, which modulates the electron density of the phenylacetylene system, thereby influencing the reactivity of the ethynyl C≡C triple bond. This guide explores the diverse chemical transformations of this ethynyl group, providing researchers with the necessary information for its effective utilization in the synthesis of complex organic molecules.
Sonogashira Cross-Coupling Reactions
The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The ethynyl group of this compound readily participates in these reactions, allowing for the synthesis of a variety of substituted alkynes.
Reaction Mechanism and Workflow
The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle.
Quantitative Data
The Sonogashira coupling of this compound with various aryl halides proceeds with good to excellent yields.
| Aryl Halide (R¹-X) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | Pd(0)@TpPa-1 | K₂CO₃ | Methanol | RT | - | 76 |
| 4-Iodotoluene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 75 | 72 | ~60 (analog) |
| 4-Iodobenzaldehyde | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | - | ~75 (analog) |
Yields for analogs are based on reactions with phenylacetylene or other substituted phenylacetylenes under similar conditions.
Experimental Protocol: Synthesis of 1-(Phenylethynyl)-4-(trifluoromethoxy)benzene
-
Materials: this compound (1.0 mmol), iodobenzene (1.1 mmol), Pd(PPh₃)₄ (0.02 mmol), CuI (0.04 mmol), triethylamine (2.0 mmol), and anhydrous THF (10 mL).
-
Procedure: To a flame-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄, CuI, and THF. Stir the mixture for 10 minutes, then add this compound, iodobenzene, and triethylamine. Heat the reaction mixture to 60 °C and stir for 12 hours. After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with ethyl acetate. The filtrate is then washed with saturated aqueous NH₄Cl and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.
[3+2] Cycloaddition Reactions: The Click Chemistry Approach
The terminal ethynyl group of this compound is an excellent substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.
Reaction Mechanism and Workflow
The CuAAC reaction proceeds through a copper-acetylide intermediate, which then reacts with an azide to form a six-membered copper-containing intermediate that rearranges to the stable triazole product.
Quantitative Data
The CuAAC reaction of this compound with various azides generally provides high yields of the corresponding triazoles.
| Azide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzyl Azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH / H₂O | RT | 6-12 | >90 (estimated) |
| Hexyl Azide | CuI | THF | RT | - | ~84 (analog) |
| Octyl Azide | Cu(CH₃CN)₄PF₆ | CH₂Cl₂ | RT | - | ~79 (analog) |
Yields are based on general literature for similar substrates and are representative.[1]
Experimental Protocol: Synthesis of 1-Benzyl-4-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole
-
Materials: this compound (1.0 mmol), benzyl azide (1.1 mmol), CuSO₄·5H₂O (0.1 mmol), sodium ascorbate (0.2 mmol), tert-butanol (5 mL), and water (5 mL).
-
Procedure: To a round-bottom flask, add this compound and benzyl azide in a 1:1 mixture of tert-butanol and water. Stir the mixture to achieve a homogeneous suspension. In a separate vial, prepare a fresh solution of sodium ascorbate in water and add it to the reaction mixture. In another vial, prepare a solution of CuSO₄·5H₂O in water and add it to the reaction mixture. Stir the reaction vigorously at room temperature and monitor by TLC. The reaction is typically complete within 6-12 hours. Once complete, quench the reaction by adding saturated aqueous NH₄OH. Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.[1]
Electrophilic Addition Reactions
The ethynyl group of this compound can undergo electrophilic addition reactions, such as hydration and hydrohalogenation. The regioselectivity of these additions is governed by the stability of the resulting carbocation or vinyl radical intermediates.
Hydration (Markovnikov and Anti-Markovnikov)
Hydration of the terminal alkyne can lead to either a ketone (Markovnikov addition) or an aldehyde (anti-Markovnikov addition), depending on the reaction conditions.
-
Markovnikov Hydration: Acid-catalyzed hydration, typically using HgSO₄ in aqueous H₂SO₄, proceeds via a vinyl cation intermediate, leading to the formation of a methyl ketone.
-
Anti-Markovnikov Hydration: Hydroboration-oxidation, using a bulky borane reagent (e.g., 9-BBN or disiamylborane) followed by oxidation with H₂O₂ and NaOH, results in the formation of an aldehyde.
Hydrohalogenation
The addition of hydrogen halides (HX) to the alkyne typically follows Markovnikov's rule, where the hydrogen adds to the terminal carbon and the halide adds to the more substituted carbon, forming a vinyl halide.
Quantitative Data
| Reaction | Reagents | Expected Product | Regioselectivity |
| Markovnikov Hydration | H₂SO₄, HgSO₄, H₂O | 4'-(Trifluoromethoxy)acetophenone | Markovnikov |
| Anti-Markovnikov Hydration | 1. Sia₂BH; 2. H₂O₂, NaOH | 2-(4-(Trifluoromethoxy)phenyl)acetaldehyde | Anti-Markovnikov |
| Hydrohalogenation (HBr) | HBr | 1-(1-Bromoethenyl)-4-(trifluoromethoxy)benzene | Markovnikov |
Experimental Protocol: General Procedure for Markovnikov Hydration
-
Materials: this compound (1.0 mmol), mercuric sulfate (0.05 mmol), concentrated sulfuric acid (0.5 mL), and water (5 mL).
-
Procedure: To a solution of this compound in aqueous sulfuric acid, add a catalytic amount of mercuric sulfate. Heat the reaction mixture at 60 °C and stir for several hours, monitoring the reaction by TLC. After completion, cool the reaction, neutralize with sodium bicarbonate, and extract with an organic solvent. The organic layer is then dried and concentrated, and the product is purified by chromatography.
Catalytic Hydrogenation
The ethynyl group can be fully or partially reduced through catalytic hydrogenation, providing access to the corresponding styrene or ethylbenzene derivatives.
Partial Hydrogenation (Lindlar's Catalyst)
The use of a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline), allows for the selective reduction of the alkyne to a cis-alkene (styrene derivative).[2][3]
Complete Hydrogenation
Complete reduction to the corresponding ethylbenzene derivative can be achieved using a more active catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.
Quantitative Data
| Reaction | Catalyst | Product | Expected Yield (%) |
| Partial Hydrogenation | Lindlar's Catalyst | 1-Ethenyl-4-(trifluoromethoxy)benzene | >90 |
| Complete Hydrogenation | 10% Pd/C | 1-Ethyl-4-(trifluoromethoxy)benzene | >95 |
Experimental Protocol: General Procedure for Partial Hydrogenation
-
Materials: this compound (1.0 mmol), Lindlar's catalyst (5 mol% Pd), quinoline (1 drop), and methanol (10 mL).
-
Procedure: To a solution of this compound in methanol, add Lindlar's catalyst and a drop of quinoline. The flask is then evacuated and backfilled with hydrogen gas (using a balloon). The reaction is stirred at room temperature under a hydrogen atmosphere until the starting material is consumed (monitored by TLC). The catalyst is then removed by filtration through celite, and the solvent is evaporated to yield the product.
Conclusion
The ethynyl group in this compound exhibits a rich and versatile reactivity profile. It readily undergoes powerful C-C bond-forming reactions like the Sonogashira coupling and highly efficient [3+2] cycloadditions. Furthermore, it can be selectively transformed through electrophilic additions and catalytic hydrogenations. The electron-withdrawing nature of the trifluoromethoxy group influences the reactivity of the alkyne, making this compound a valuable and predictable building block for the synthesis of complex molecules in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols to effectively utilize the reactivity of this important synthetic intermediate.
References
The Trifluoromethoxy Group: An In-depth Technical Guide to its Electronic Effects on the Benzene Ring
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethoxy (-OCF3) group has emerged as a substituent of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties, which impart profound effects on the reactivity, acidity, and metabolic stability of aromatic systems, make it a valuable functional group in the design of novel molecules. This technical guide provides a comprehensive overview of the electronic influence of the trifluoromethoxy group on the benzene ring, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts.
Core Electronic Properties of the Trifluoromethoxy Group
The electronic character of the trifluoromethoxy group is a nuanced interplay of strong inductive electron withdrawal and weak resonance electron donation. This duality is central to its effects on an attached benzene ring.
Inductive Effect (σ-Inductive Effect): The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the oxygen atom and, consequently, from the benzene ring through the sigma bond framework. This inductive effect is a dominant feature of the -OCF3 group, rendering it a powerful electron-withdrawing substituent. This effect is slightly less pronounced than that of a trifluoromethyl (-CF3) group but significantly stronger than that of a methoxy (-OCH3) group or a fluorine atom.[1][2]
Resonance Effect (π-Donating Capacity): The oxygen atom in the trifluoromethoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This constitutes a resonance effect, which donates electron density to the ring. However, the strong electron-withdrawing nature of the attached trifluoromethyl moiety significantly diminishes the π-donating capacity of the oxygen. As a result, the resonance donation from the -OCF3 group is considerably weaker than that of a methoxy group and even weaker than that of a fluorine atom.[1][2]
This antagonistic combination of a strong inductive withdrawal and a weak resonance donation defines the unique electronic signature of the trifluoromethoxy group.[1][2]
Quantitative Analysis of Electronic Effects: Hammett Parameters
The electronic influence of a substituent on a benzene ring can be quantified using Hammett substituent constants (σ). These parameters provide a valuable tool for comparing the electron-donating or electron-withdrawing strength of different functional groups. The trifluoromethoxy group is characterized by positive Hammett constants, indicating its net electron-withdrawing nature at both the meta and para positions.
| Substituent | σ_m_ | σ_p_ | σ_I_ (Inductive) | σ_R_ (Resonance) |
| -OCF₃ | 0.38 | 0.35 | 0.39 | -0.04 |
| -CF₃ | 0.43 | 0.54 | 0.45 | 0.09 |
| -OCH₃ | 0.12 | -0.27 | 0.25 | -0.52 |
| -Cl | 0.37 | 0.23 | 0.47 | -0.24 |
| -F | 0.34 | 0.06 | 0.52 | -0.46 |
Data compiled from multiple sources.
Impact on Acidity: pKa Values
The net electron-withdrawing character of the trifluoromethoxy group leads to an increase in the acidity of attached phenolic and benzoic acid moieties. By withdrawing electron density from the ring, the -OCF3 group stabilizes the corresponding phenoxide or benzoate anion, thereby lowering the pKa.
| Compound | pKa |
| Phenol | 9.95 |
| 4-Trifluoromethoxyphenol | 9.30 |
| Benzoic Acid | 4.20 |
| 4-Trifluoromethoxybenzoic Acid | 3.68 |
Data compiled from multiple sources.[3]
Influence on Aromatic Reactivity
The electronic effects of the trifluoromethoxy group significantly influence the reactivity of the benzene ring, particularly in electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution: The strong inductive electron withdrawal of the -OCF3 group deactivates the benzene ring towards electrophilic attack, making it less reactive than benzene itself. For instance, the nitration of trifluoromethoxybenzene is considerably slower than the nitration of benzene.[1][2] Despite this deactivation, the weak resonance donation of the oxygen lone pairs directs incoming electrophiles to the ortho and para positions. However, due to the steric bulk of the -OCF3 group, the para product is generally favored.[1][2]
Experimental Protocols for Characterization
The electronic properties of the trifluoromethoxy group are determined through various experimental and computational methods.
Determination of Hammett Constants via Benzoic Acid Titration
A classical method for determining Hammett constants involves measuring the pKa of a series of substituted benzoic acids.
Methodology:
-
Synthesis: Synthesize the desired meta- or para-substituted benzoic acid. For 4-trifluoromethoxybenzoic acid, a common route involves the oxidation of the corresponding toluene derivative.
-
Sample Preparation: Prepare a standard solution of the substituted benzoic acid in a suitable solvent system, typically an ethanol-water mixture to ensure solubility.
-
Titration: Titrate the benzoic acid solution with a standardized solution of a strong base, such as sodium hydroxide, while monitoring the pH using a calibrated pH meter.
-
pKa Determination: The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point). This can be determined from the titration curve.
-
Hammett Constant Calculation: The Hammett constant (σ) is calculated using the Hammett equation:
σ = (pKa₀ - pKa) / ρ
where:
-
pKa is the measured pKa of the substituted benzoic acid.
-
pKa₀ is the pKa of unsubstituted benzoic acid under the same conditions.
-
ρ is the reaction constant, which is defined as 1 for the ionization of benzoic acids in water at 25°C.
-
NMR Spectroscopy for Studying Electronic Effects
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of an aromatic ring. The chemical shifts of ¹H and ¹³C nuclei are sensitive to the electron density around them.
Methodology:
-
Sample Preparation: Dissolve the trifluoromethoxy-substituted benzene derivative in a suitable deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Analysis:
-
¹H NMR: Electron-withdrawing groups like -OCF₃ deshield the aromatic protons, causing their signals to shift downfield (to higher ppm values) compared to benzene. The extent of this shift can be correlated with the electron-withdrawing strength of the substituent.
-
¹³C NMR: The chemical shifts of the aromatic carbons, particularly the carbon para to the substituent (C4), are highly sensitive to resonance effects. While the inductive effect of the -OCF₃ group influences all ring carbons, the weak π-donation can be observed in the ¹³C chemical shifts.
-
Computational Chemistry
Density Functional Theory (DFT) calculations are frequently employed to model the electronic structure of molecules and predict their properties.
Methodology:
-
Structure Optimization: The geometry of the trifluoromethoxy-substituted benzene molecule is optimized using a suitable level of theory and basis set (e.g., B3LYP/6-31G*).
-
Property Calculation: Various electronic properties can be calculated, including:
-
Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution on the molecule, highlighting the electron-deficient regions caused by the -OCF₃ group.
-
Natural Bond Orbital (NBO) Analysis: This method can be used to quantify the inductive and resonance effects by analyzing the interactions between orbitals.
-
pKa Prediction: Computational methods can be used to calculate the free energy of dissociation and thus predict the pKa of substituted phenols and benzoic acids.
-
Visualizing Electronic Effects and Experimental Workflows
Interplay of Inductive and Resonance Effects
Caption: Dominant inductive vs. weak resonance effect of the -OCF₃ group.
Experimental Workflow for Hammett Constant Determination
Caption: Workflow for determining Hammett constants via titration.
Conclusion
The trifluoromethoxy group exerts a potent, primarily electron-withdrawing effect on the benzene ring, a consequence of its strong inductive properties that overshadow its weak resonance donation. This electronic profile deactivates the ring to electrophilic substitution while maintaining ortho, para-directing character, and it enhances the acidity of attached functional groups. The quantitative understanding of these effects, facilitated by Hammett parameters and pKa measurements, is crucial for the rational design of molecules with tailored properties in drug development and materials science. The experimental and computational protocols outlined in this guide provide a framework for the continued investigation and application of this unique and valuable substituent.
References
Stability and Storage of 1-Ethynyl-4-(trifluoromethoxy)benzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Ethynyl-4-(trifluoromethoxy)benzene. Due to the limited availability of specific, quantitative stability data for this compound in publicly accessible literature, this guide synthesizes information from chemical supplier recommendations, reactivity data of its core functional groups—the terminal alkyne and the trifluoromethoxy-substituted aromatic ring—and general principles of chemical stability testing. Potential degradation pathways are proposed, and a detailed experimental protocol for a comprehensive stability study is outlined to enable researchers to generate crucial data for its effective use in drug development and other scientific applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for handling, storage, and the design of analytical methodologies.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₅F₃O | [1] |
| Molecular Weight | 186.13 g/mol | [1] |
| CAS Number | 160542-02-9 | [1] |
| Appearance | Liquid | TCI |
| Purity | >97.0% (GC) | TCI |
| Boiling Point | Not available | |
| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) | TCI |
| Handling | Store under inert gas. | TCI |
Note: Data is compiled from various chemical suppliers and databases. "TCI" refers to Tokyo Chemical Industry.
Recommended Storage Conditions
Based on information from various chemical suppliers, the following general storage conditions are recommended to maintain the integrity of this compound.
Table 2: Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | Refrigerate (2-8 °C or 0-10 °C). Some suppliers suggest room temperature in a cool, dark place (<15°C). | To minimize thermal degradation and potential oligomerization. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | To prevent oxidation of the ethynyl group. |
| Light | Protect from light. | To prevent photochemical decomposition or polymerization. |
| Container | Tightly sealed, appropriate for flammable liquids. | To prevent exposure to air and moisture, and for safety. |
Potential Degradation Pathways
The primary points of instability are the terminal ethynyl group and, to a lesser extent, the trifluoromethoxy group under specific conditions. The aromatic ring is generally stable but can be susceptible to photochemical reactions.
A diagram illustrating these potential degradation pathways is provided below.
Caption: Potential degradation pathways for this compound.
Reactions of the Ethynyl Group
The terminal alkyne is the most reactive part of the molecule and is susceptible to several degradation pathways:
-
Oxidative Coupling: In the presence of oxygen and trace metal catalysts (like copper), terminal alkynes can undergo oxidative coupling to form diynes and other oligomers.[2]
-
Hydration: Although it typically requires a catalyst (e.g., mercury or gold salts), the addition of water across the triple bond would yield 4-(trifluoromethoxy)acetophenone.[2]
-
Oligomerization/Polymerization: Phenylacetylenes can undergo thermal or metal-catalyzed oligomerization and polymerization.[2] This can lead to a decrease in the purity of the monomer over time, especially if stored at elevated temperatures or in the presence of catalytic impurities.
Stability of the Trifluoromethoxy Group
The trifluoromethoxy group is generally considered to be chemically stable and resistant to hydrolysis under neutral and moderately acidic or basic conditions. However, facile hydrolysis of trifluoromethyl groups on aromatic rings to carboxylic acids has been reported under specific basic conditions, though this is less likely for the trifluoromethoxy group under typical storage conditions.
Photochemical Stability
Aryl acetylenes can be sensitive to light. UV radiation can promote polymerization or other decomposition reactions. Therefore, protection from light is a critical storage requirement.
Proposed Experimental Protocol for a Stability Study
To rigorously assess the stability of this compound, a forced degradation study followed by a long-term stability study under ICH (International Council for Harmonisation) recommended conditions is proposed.
Forced Degradation Study
A forced degradation study is designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.
Table 3: Proposed Conditions for Forced Degradation Study
| Stress Condition | Proposed Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24, 48, and 72 hours. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24, 48, and 72 hours. |
| Oxidation | 3% H₂O₂ at room temperature for 24, 48, and 72 hours. |
| Thermal Degradation | Solid sample at 80 °C for 1, 3, and 7 days. |
| Photostability | Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). A dark control should be run in parallel. |
The workflow for conducting a forced degradation study is illustrated in the following diagram.
Caption: Workflow for a forced degradation study.
Long-Term Stability Study
Once a stability-indicating method is established, a long-term stability study should be conducted to determine the shelf-life of the compound under recommended storage conditions.
Table 4: Proposed Conditions for Long-Term Stability Study (ICH Q1A R2)
| Storage Condition | Temperature | Humidity | Testing Frequency |
| Long-term | 5 °C ± 3 °C | Ambient | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Intermediate | 25 °C ± 2 °C | 60% RH ± 5% RH | 0, 3, 6, 9, 12 months |
| Accelerated | 40 °C ± 2 °C | 75% RH ± 5% RH | 0, 3, 6 months |
Analytical Methodology
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products.
-
Primary Assay: A validated reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is recommended for the primary assay and for the quantification of impurities.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) would likely provide good separation.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound.
-
-
Identification of Degradants: Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to identify the mass of the degradation products, providing clues to their structures. For definitive structural elucidation, preparative HPLC could be used to isolate the impurities for subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purity Assessment: Gas Chromatography (GC) with a Flame Ionization Detector (FID) can also be used as an orthogonal technique to assess purity.
The logical relationship for developing and applying a stability-indicating analytical method is shown below.
Caption: Logical workflow for analytical method development and validation.
Conclusion and Recommendations
This compound is a valuable research chemical that requires careful handling and storage to ensure its stability and purity. The primary degradation pathways are likely to involve the terminal ethynyl group through oxidation, hydration, or oligomerization.
Key Recommendations:
-
Storage: For long-term storage, the compound should be kept in a tightly sealed container under an inert atmosphere, protected from light, and at refrigerated temperatures (2-8 °C).
-
Handling: Minimize exposure to air and light during handling. Use of an inert atmosphere glovebox for aliquoting and preparing solutions is advisable for sensitive applications.
-
Stability Testing: Researchers and drug development professionals should consider conducting a formal stability study, as outlined in this guide, to establish a definitive shelf-life and to understand the degradation profile of the compound under their specific application and storage conditions. The development of a validated stability-indicating analytical method is a critical first step in this process.
By adhering to these guidelines, researchers can ensure the quality and reliability of this compound in their scientific endeavors.
References
An In-depth Technical Guide to 1-Ethynyl-4-(trifluoromethoxy)benzene for Researchers and Drug Development Professionals
Introduction
1-Ethynyl-4-(trifluoromethoxy)benzene is a fluorinated organic compound of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its unique molecular architecture, featuring a terminal alkyne group and a trifluoromethoxy-substituted aromatic ring, makes it a versatile building block for the synthesis of complex molecules. The trifluoromethoxy group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, while the terminal alkyne functionality allows for its participation in a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and applications.
Commercial Suppliers and Physical Properties
Several chemical suppliers offer this compound, typically at research-grade purities. The following tables summarize the key information for procurement and handling.
Table 1: Commercial Supplier Information
| Supplier | Product Number | Purity | Available Quantities |
| TCI America | E1170 | >97.0% (GC) | 1 g, 5 g |
| Fisher Scientific | E11701G | ≥97.0% (GC) | 1 g, 5 g |
Table 2: Physicochemical and Safety Data
| Property | Value | Reference |
| CAS Number | 160542-02-9 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₉H₅F₃O | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 186.13 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Yellow Liquid | --INVALID-LINK-- |
| UN Number | 1993 | --INVALID-LINK-- |
Experimental Protocols
Synthesis of this compound
Step 1: Sonogashira Coupling to Synthesize ((4-(Trifluoromethoxy)phenyl)ethynyl)trimethylsilane
This step involves the palladium- and copper-catalyzed cross-coupling of 1-bromo-4-(trifluoromethoxy)benzene with ethynyltrimethylsilane.
-
Materials:
-
1-Bromo-4-(trifluoromethoxy)benzene
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-(trifluoromethoxy)benzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Add anhydrous tetrahydrofuran and anhydrous triethylamine to dissolve the solids.
-
To the stirred solution, add ethynyltrimethylsilane (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ((4-(trifluoromethoxy)phenyl)ethynyl)trimethylsilane.
-
Step 2: Deprotection to Yield this compound
The trimethylsilyl (TMS) protecting group is removed to afford the terminal alkyne.
-
Materials:
-
((4-(Trifluoromethoxy)phenyl)ethynyl)trimethylsilane
-
Potassium carbonate (K₂CO₃) or Tetra-n-butylammonium fluoride (TBAF)
-
Methanol or Tetrahydrofuran
-
Dichloromethane
-
-
Procedure (using Potassium Carbonate):
-
Dissolve the silylated intermediate (1.0 eq) in methanol.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Add water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound.
-
Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of this compound makes it an ideal substrate for "click chemistry." The following is a general protocol for a CuAAC reaction.
-
Materials:
-
This compound
-
An organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
A suitable solvent system (e.g., t-butanol/water, DMF, or DMSO)
-
-
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) and the organic azide (1.0 eq) in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the triazole product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash, dry, and concentrate the organic phase. Purify the product by column chromatography or recrystallization if necessary.
-
Visualizations
Synthesis Pathway
Caption: Synthetic route to this compound.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis of this compound.
Logical Relationship in Click Chemistry Application
Caption: Core components of the CuAAC click chemistry reaction.
In-Depth Technical Guide: Safety and Handling of 1-Ethynyl-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 1-Ethynyl-4-(trifluoromethoxy)benzene, a versatile building block in organic synthesis, particularly relevant in the fields of pharmaceutical and materials science. This document outlines the material's hazards, proper handling procedures, emergency measures, and a representative experimental protocol for its use in a Sonogashira coupling reaction.
Chemical Identification and Physical Properties
This compound is an aromatic compound valued for its terminal alkyne and trifluoromethoxy functional groups, which impart unique reactivity and properties to molecules incorporating this moiety.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-(Trifluoromethoxy)phenylacetylene | [2] |
| CAS Number | 160542-02-9 | [1][2] |
| Molecular Formula | C₉H₅F₃O | [1] |
| Molecular Weight | 186.13 g/mol | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. Below is a summary of its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapour.[1][2][3] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1][2] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[1][2] |
| Serious Eye Irritation | 2 | H319: Causes serious eye irritation.[1][2] |
GHS Pictograms:
![]()
![]()
Safety and Handling Precautions
Strict adherence to safety protocols is mandatory when handling this compound to minimize risk.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]
-
Skin Protection: Wear fire/flame resistant and impervious clothing. Handle with chemical-impermeable gloves that have been inspected prior to use.[2]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[2]
Handling Procedures
-
Handle in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3][4]
-
Use non-sparking tools and take precautionary measures against static discharge.[2][3]
-
Ground and bond container and receiving equipment during transfers.[3][4]
-
Do not eat, drink, or smoke when using this product.[2]
-
Wash hands thoroughly after handling.[2]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]
-
Keep container tightly closed.[3]
-
Store apart from incompatible materials and foodstuff containers.[2]
Emergency and First-Aid Measures
In the event of exposure, follow these first-aid procedures and seek medical attention.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2] |
| Skin Contact | Immediately wash off with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell.[5] |
Experimental Protocol: Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This compound is an excellent substrate for this reaction. The following is a representative protocol.
Materials
-
Aryl halide (e.g., 4-Iodoanisole) (1.0 eq)
-
This compound (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq)
-
Copper(I) iodide (CuI) (0.03 eq)
-
Anhydrous Toluene
-
Anhydrous Triethylamine (2.0 eq)
-
Schlenk flask and standard glassware for inert atmosphere techniques
-
Magnetic stirrer and heating plate
Procedure
-
To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).
-
Add anhydrous toluene (5 mL per mmol of aryl halide) and anhydrous triethylamine (2.0 eq) via syringe.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to 70 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
References
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling Featuring 1-Ethynyl-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling reaction utilizing 1-Ethynyl-4-(trifluoromethoxy)benzene. This versatile terminal alkyne is a valuable building block in medicinal chemistry and materials science, primarily due to the unique electronic properties conferred by the trifluoromethoxy group. The trifluoromethoxy substituent can enhance metabolic stability, improve membrane permeability, and modulate the acidity of the acetylenic proton, making it a desirable moiety in the design of novel therapeutics and functional materials.[1][2][3]
The Sonogashira coupling is a powerful and widely used cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4] This methodology has become indispensable in the synthesis of complex organic molecules, including natural products, pharmaceuticals, and conjugated polymers.[5][6][7]
Application in Drug Discovery: Synthesis of Bioactive Scaffolds
The Sonogashira coupling is a cornerstone in the synthesis of a vast array of pharmaceutical compounds.[8] The introduction of an ethynyl-aryl linkage can impart rigidity to a molecular scaffold, which can be crucial for optimizing binding to a biological target. The trifluoromethoxy group, in particular, is often incorporated to improve the pharmacokinetic profile of drug candidates.[1][2][3]
A significant area where Sonogashira couplings are employed is in the development of modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[9][10][11][12][13] Mutations in the CFTR gene lead to the production of a misfolded and dysfunctional protein, causing cystic fibrosis.[9][10] CFTR modulators are small molecules that can help to correct the function of the faulty protein. The synthesis of these complex molecules often relies on the robust and reliable C-C bond formation provided by the Sonogashira reaction.
Signaling Pathway Context: CFTR Modulation
Experimental Protocols
The following protocols provide representative examples of Sonogashira coupling reactions. Protocol 1 describes a traditional copper-cocatalyzed method, while Protocol 2 outlines a copper-free alternative. The specific conditions may need to be optimized depending on the nature of the aryl halide substrate.
General Experimental Workflow
Protocol 1: Copper-Cocatalyzed Sonogashira Coupling
This protocol is a standard method for the coupling of aryl iodides and bromides with terminal alkynes.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene or bromobenzene derivative)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)
-
Schlenk flask and standard glassware for inert atmosphere techniques
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), palladium catalyst (1-5 mol%), and copper(I) iodide (1-5 mol%).
-
Add the anhydrous solvent (e.g., 5 mL per 1 mmol of aryl halide) and the base (2-3 eq).
-
Add this compound (1.1-1.5 eq) to the reaction mixture.
-
Stir the mixture at room temperature or heat as required (typically 25-80 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
The presence of copper can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling). A copper-free protocol can mitigate this side reaction.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene or bromobenzene derivative)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., PPh₃, XPhos)
-
Base (e.g., Cs₂CO₃, K₂CO₃, tetrabutylammonium acetate)
-
Anhydrous solvent (e.g., dimethyl sulfoxide (DMSO), acetonitrile (MeCN), 1,4-dioxane)
-
Schlenk flask and standard glassware for inert atmosphere techniques
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), palladium catalyst (1-3 mol%), phosphine ligand (2-6 mol%), and base (2.0 eq).
-
Add the anhydrous solvent (e.g., 5 mL per 1 mmol of aryl halide).
-
Add this compound (1.2-1.5 eq) to the reaction mixture.
-
Degas the reaction mixture by bubbling a stream of inert gas through the solution for 10-15 minutes.
-
Stir the mixture at room temperature or heat as required (typically 25-100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
The efficiency of the Sonogashira coupling is dependent on several factors including the choice of catalyst, ligand, base, solvent, and the nature of the coupling partners. The following tables summarize typical reaction conditions and yields for Sonogashira couplings.
Table 1: General Sonogashira Coupling Conditions and Yields
| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Iodobenzene | Phenylacetylene | Pd/CuFe₂O₄ (3) | - | K₂CO₃ | EtOH | 70 | 90 |
| 4-Iodotoluene | Phenylacetylene | 5% Pd on Al₂O₃ | 0.1% Cu₂O on Al₂O₃ | - | THF-DMA (9:1) | 75 | <2 (batch) |
| 1-Iodo-4-nitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 95 |
| 4-Bromoanisole | Phenylacetylene | Pd(OAc)₂ (2) / SPhos (4) | - | K₃PO₄ | Toluene | 100 | 98 |
| 1-Bromo-4-fluorobenzene | Phenylacetylene | PdCl₂(dppf) (3) | CuI (5) | i-Pr₂NH | DMF | 80 | 92 |
Data compiled from various sources for illustrative purposes.[14][15]
Table 2: Sonogashira Coupling of Aryl Halides with Phenylacetylene Analogs
| Aryl Halide | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Triazine Ester | 1-Ethynyl-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (5) | Xantphos (10) | DBU | Dioxane | 60 | 86 |
| 1-Iodo-4-(trifluoromethyl)benzene | Phenylacetylene | Pd(CH₃CN)₂Cl₂ (1) | cataCXium A (2) | Cs₂CO₃ | 2-MeTHF | RT | 91 |
| 4-Iodotoluene | 1-Ethynyl-4-fluorobenzene | 5% Pd on Al₂O₃ | - | - | THF-DMA (9:1) | 80 | 73 |
Specific examples of Sonogashira couplings with fluorinated phenylacetylenes.[14][16]
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 6. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Macrocyclic 1,3,4-Oxadiazoles as CFTR Modulators for Treating Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CFTR modulators: transformative therapies for cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CFTR Modulator Therapies | Cystic Fibrosis Foundation [cff.org]
- 13. Modulators of CFTR. Updates on clinical development and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. ijnc.ir [ijnc.ir]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Copper-Free Sonogashira Reaction with 1-Ethynyl-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2] The traditional protocol employs a palladium catalyst and a copper(I) co-catalyst.[1] However, the use of copper can lead to undesirable side reactions, such as the homocoupling of alkynes (Glaser coupling), and can complicate the purification of the final product, which is a significant concern in the synthesis of active pharmaceutical ingredients (APIs).[3][4]
The development of copper-free Sonogashira reactions has addressed these limitations, offering a cleaner and often more efficient pathway to substituted alkynes.[2][5] These protocols are particularly valuable in the synthesis of complex molecules with sensitive functional groups. This document provides detailed application notes and a representative protocol for the copper-free Sonogashira reaction of 1-Ethynyl-4-(trifluoromethoxy)benzene with an aryl halide. This compound is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties imparted by the trifluoromethoxy group.
Advantages of the Copper-Free Protocol
-
Avoidance of Alkyne Homocoupling: The absence of a copper co-catalyst significantly reduces the formation of diynes resulting from Glaser coupling.[3]
-
Simplified Purification: Eliminating the copper salt simplifies the workup and purification process, as there is no need to remove copper residues.[4]
-
Broader Substrate Scope: Copper-free conditions are often milder and more tolerant of sensitive functional groups that can be compromised in the presence of copper salts.
-
Greener Chemistry: Reducing the use of heavy metal co-catalysts aligns with the principles of green chemistry.[6][7]
Reaction Scheme
A general scheme for the copper-free Sonogashira reaction is presented below:
In this specific application, R is -C₆H₄-O-CF₃ (4-(trifluoromethoxy)phenyl).
Experimental Protocols
This section provides a detailed, representative protocol for the copper-free Sonogashira coupling of this compound with 4-iodoanisole. This protocol is adapted from a reported room-temperature, copper-free, and amine-free Sonogashira reaction methodology.[8]
Materials:
-
This compound (1.0 equiv)
-
4-Iodoanisole (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
cataCXium® A (a phosphine ligand) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-Dioxane (solvent)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Syringes and needles for transfer of reagents
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add Palladium(II) acetate (0.02 mmol, 2 mol%), cataCXium® A (0.04 mmol, 4 mol%), and Cesium carbonate (2.0 mmol, 2.0 equiv).
-
Addition of Reactants: To the flask, add this compound (1.0 mmol, 1.0 equiv) and 4-iodoanisole (1.2 mmol, 1.2 equiv).
-
Addition of Solvent: Add anhydrous 1,4-dioxane (5 mL) to the flask via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is sluggish, the temperature can be gently elevated to 50-60 °C.
-
Workup: Upon completion of the reaction, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
The following table summarizes representative quantitative data for copper-free Sonogashira reactions with various substrates, adapted from the literature to provide an expected range of outcomes.[8]
| Entry | Aryl Halide | Alkyne | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylacetylene | Pd(CH₃CN)₂Cl₂ (1.0), cataCXium A (2.0) | Cs₂CO₃ | 2-MeTHF | 48 | 92 |
| 2 | 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(CH₃CN)₂Cl₂ (1.0), cataCXium A (2.0) | Cs₂CO₃ | 2-MeTHF | 48 | 85 |
| 3 | 4-Bromotoluene | Phenylacetylene | Pd(CH₃CN)₂Cl₂ (1.0), cataCXium A (2.0) | Cs₂CO₃ | 2-MeTHF | 48 | 78 |
| 4 | 2-Bromopyridine | Phenylacetylene | Pd(CH₃CN)₂Cl₂ (1.0), cataCXium A (2.0) | Cs₂CO₃ | 2-MeTHF | 48 | 81 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the copper-free Sonogashira reaction.
Catalytic Cycle of Copper-Free Sonogashira Reaction
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation [organic-chemistry.org]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 1-Ethynyl-4-(trifluoromethoxy)benzene in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethynyl-4-(trifluoromethoxy)benzene is a valuable terminal alkyne building block for click chemistry, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The presence of the trifluoromethoxy (-OCF₃) group imparts unique properties to molecules, making this reagent highly attractive for applications in drug discovery, bioconjugation, and materials science. The -OCF₃ group is known to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of molecules, which can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3]
These application notes provide an overview of the utility of this compound in click chemistry, along with detailed protocols for its use in synthesizing 1,2,3-triazoles.
Key Applications
The primary application of this compound lies in its ability to participate in CuAAC reactions to form stable 1,4-disubstituted 1,2,3-triazole linkages.[4][5] This versatile connection is central to several advanced applications:
-
Drug Discovery and Medicinal Chemistry: The trifluoromethoxy group is a bioisostere of other functional groups and can be used to fine-tune the properties of lead compounds. By incorporating the 4-(trifluoromethoxy)phenyl triazole moiety, researchers can synthesize libraries of novel small molecules for screening against various biological targets.[1][2] The resulting triazole core is not just a linker but can also participate in hydrogen bonding and other interactions within a biological target.
-
Bioconjugation: This alkyne can be used to label and track biomolecules. For instance, a peptide or protein functionalized with an azide group can be selectively "clicked" with this compound, introducing a trifluoromethoxy-containing tag for imaging or purification purposes.[4]
-
Materials Science: The rigid triazole linkage and the properties of the trifluoromethoxy group can be exploited in the synthesis of advanced polymers and functional materials. Click polymerization using this monomer can lead to materials with tailored thermal, electronic, and solubility characteristics.
Data Presentation
The following table summarizes representative quantitative data for CuAAC reactions involving a structurally similar compound, 1-Ethynyl-4-(trifluoromethyl)benzene, which can serve as a reference for expected outcomes with this compound.
| Alkyne | Azide | Catalyst System | Solvent | Time | Yield (%) | Reference |
| 1-Ethynyl-4-(trifluoromethyl)benzene | Phenyl azide | Copper-on-charcoal | Dichloromethane | Not specified (Flow synthesis) | High (Precipitation occurred, dilution needed) | [6] |
| 1-Ethynyl-4-(trifluoromethyl)benzene | Azidothymidine | Copper-on-charcoal | Ethanol | Not specified (Flow synthesis) | 77.6 | [6] |
| 1-Ethynyl-4-(trifluoromethyl)benzene | 3β-azido-5-cholestene | Copper-on-charcoal | Dichloromethane | Not specified (Flow synthesis) | 54.0 | [6] |
Experimental Protocols
Herein are detailed protocols for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using this compound.
Protocol 1: Small-Scale Synthesis of 1-(4-(Trifluoromethoxy)phenyl)-4-phenyl-1H-1,2,3-triazole
This protocol describes a common method using the in situ formation of the copper(I) catalyst from copper(II) sulfate and a reducing agent.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) in a 1:1 mixture of tert-butanol and deionized water (4 mL).
-
Add benzyl azide (1.0 mmol, 1.0 eq.) to the solution.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq.) in deionized water (1 mL).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq.) in deionized water (1 mL).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure triazole product.
Protocol 2: Bioconjugation of an Azide-Modified Peptide
This protocol outlines a general procedure for labeling an azide-containing peptide with this compound.
Materials:
-
Azide-modified peptide
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (optional, for dissolving the alkyne)
Procedure:
-
Prepare a stock solution of the azide-modified peptide in PBS buffer at a concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO or a suitable solvent.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM) in water.
-
Prepare a catalyst premix by combining CuSO₄ (e.g., 50 mM stock in water) and THPTA (e.g., 50 mM stock in water) in a 1:5 molar ratio.
-
In a microcentrifuge tube, combine the azide-modified peptide solution with this compound (typically 10-50 equivalents relative to the peptide).
-
Add the CuSO₄/THPTA catalyst premix to the reaction mixture (typically to a final concentration of 0.1-1 mM copper).
-
Initiate the reaction by adding the sodium ascorbate solution (typically to a final concentration of 1-5 mM).
-
Incubate the reaction at room temperature or 37°C for 1-4 hours.
-
The labeled peptide can be purified from excess reagents using methods such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound in click chemistry.
Caption: General workflow of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for drug discovery using click chemistry with this compound.
References
- 1. Click chemistry based synthesis, cytotoxic activity and molecular docking of novel triazole-thienopyrimidine hybrid glycosides targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1,2,3-Triazoles from 1-Ethynyl-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-triazole scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science.[1] Its remarkable stability, unique electronic properties, and ability to engage in hydrogen bonding have made it a valuable component in the design of novel therapeutic agents and functional materials. The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering a highly efficient, reliable, and biocompatible method for their preparation.[2][3] This reaction is characterized by its high yields, mild reaction conditions, and tolerance to a wide variety of functional groups.
1-Ethynyl-4-(trifluoromethoxy)benzene is an attractive building block for the synthesis of novel 1,2,3-triazoles. The trifluoromethoxy group can significantly modulate the physicochemical properties of the resulting molecules, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This document provides detailed application notes and experimental protocols for the synthesis of 1,2,3-triazoles using this compound as the alkyne component.
Applications in Drug Discovery and Materials Science
The 1,2,3-triazole core is a key feature in a number of approved drugs and clinical candidates, highlighting its importance in pharmaceutical research. The CuAAC reaction allows for the rapid generation of libraries of diverse triazole-containing compounds for high-throughput screening. The trifluoromethoxy-substituted triazoles synthesized from this compound are of particular interest for:
-
Lead Optimization: The trifluoromethoxy group can enhance metabolic stability and improve the pharmacokinetic profile of drug candidates.
-
Probe Development: The unique spectroscopic signature of the trifluoromethoxy group can be exploited in the development of probes for biochemical assays.
-
Materials Science: The electronic properties of the trifluoromethoxy-substituted aryl group can be harnessed in the design of novel polymers, liquid crystals, and other functional materials.
Reaction Scheme
The synthesis of 1,4-disubstituted 1,2,3-triazoles from this compound proceeds via the copper(I)-catalyzed cycloaddition with a variety of organic azides.
Caption: General scheme for the CuAAC synthesis of 1,2,3-triazoles.
Experimental Protocols
Two common protocols for the CuAAC reaction are provided below. These can be adapted for a wide range of organic azides.
Protocol 1: In Situ Generation of Cu(I) from CuSO₄ and Sodium Ascorbate
This is a widely used and robust method that employs readily available and inexpensive reagents.
Materials:
-
This compound
-
Organic azide (e.g., Benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) and the organic azide (1.0 mmol, 1.0 eq.) in a 1:1 mixture of tert-butanol and deionized water (10 mL).
-
In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 mmol, 0.05 eq.) in deionized water (1 mL).
-
In another vial, prepare a fresh solution of sodium ascorbate (0.1 mmol, 0.1 eq.) in deionized water (1 mL).
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-24 hours), dilute the reaction mixture with water (20 mL) and extract with DCM or EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1,4-disubstituted 1,2,3-triazole.
Protocol 2: Heterogeneous Catalysis with Copper-on-Charcoal (Cu/C) in Flow
This method is suitable for continuous manufacturing and offers advantages in terms of catalyst separation and reuse.
Materials:
-
This compound
-
Organic azide (e.g., Phenyl azide)
-
Copper-on-charcoal (Cu/C) catalyst
-
Dichloromethane (DCM)
-
Flow reactor system with a packed-bed column
Procedure:
-
Prepare a stock solution of this compound (0.13 M) and the organic azide (0.10 M) in DCM.
-
Pack a stainless-steel column with Cu/C catalyst.
-
Heat the column to the desired temperature (e.g., 110 °C) in an oil bath.
-
Pump the solution of reactants through the heated catalytic column at a defined flow rate (e.g., 0.75 mL/min). The residence time is a critical parameter to optimize.
-
Collect the eluent from the column. The product solution can be used directly for further steps or concentrated to isolate the product.
-
If precipitation of the product occurs in the flow system, the reaction mixture may need to be diluted.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography if necessary.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the synthesis of 1,2,3-triazoles from this compound based on analogous reactions reported in the literature.
| Entry | Azide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O | RT | 12 | >90 |
| 2 | Phenyl Azide | Cu/C (flow) | DCM | 110 | N/A | High |
| 3 | 1-Azido-4-methylbenzene | CuI | DMF | 80 | 8 | >95 |
| 4 | 1-Azido-4-nitrobenzene | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O | RT | 24 | >90 |
Note: Yields are based on similar reported reactions and may vary depending on the specific azide, reaction scale, and purity of reagents.
Characterization Data
The synthesized 1,2,3-triazoles can be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Below are representative NMR data for a closely related compound, 1-benzyl-4-phenyl-1H-1,2,3-triazole.
1-Benzyl-4-phenyl-1H-1,2,3-triazole:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.82 (d, J = 7.6 Hz, 2H), 7.71 (s, 1H, triazole-H), 7.42 (t, J = 7.6 Hz, 2H), 7.37-7.28 (m, 6H), 5.58 (s, 2H, CH₂).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 148.2, 134.7, 130.5, 129.1, 128.8, 128.7, 128.1, 128.0, 125.7, 119.6, 54.2.
For a 1,2,3-triazole derived from this compound, the aromatic signals would be shifted, and a characteristic quartet for the CF₃ group would be expected in the ¹⁹F NMR spectrum.
Experimental Workflow
The general workflow for the synthesis and purification of 1,2,3-triazoles via CuAAC is depicted below.
Caption: A step-by-step workflow for the CuAAC synthesis.
Signaling Pathway Analogy
The specificity and efficiency of the CuAAC reaction can be conceptually compared to a biological signaling pathway.
Caption: Analogy of CuAAC to a biological signaling pathway.
References
Application Notes and Protocols: 1-Ethynyl-4-(trifluoromethoxy)benzene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethynyl-4-(trifluoromethoxy)benzene is a valuable and versatile building block in modern medicinal chemistry. Its utility stems from the presence of two key functional groups: a terminal alkyne and a trifluoromethoxy-substituted phenyl ring. The trifluoromethoxy (-OCF3) group is a bioisostere of other functionalities and can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The ethynyl group serves as a handle for the highly efficient and chemoselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This allows for the straightforward linkage of the 4-(trifluoromethoxy)phenyl moiety to a wide array of molecular scaffolds, facilitating the rapid generation of novel chemical entities for drug discovery programs.[3][4]
These notes provide an overview of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of potential kinase inhibitors via click chemistry. Detailed experimental protocols for its synthesis and its application in CuAAC reactions are also presented.
Key Applications in Medicinal Chemistry
The primary application of this compound in drug discovery is as a key component in the construction of more complex molecules, often through the formation of a 1,2,3-triazole ring via CuAAC. The resulting triazole acts as a stable and often biologically active linker.
-
Kinase Inhibitors: The 4-(trifluoromethoxy)phenyl group can be directed towards the ATP-binding site of various kinases, where it can form favorable interactions. The triazole ring can act as a scaffold to position other pharmacophoric elements.
-
GPCR Modulators: Molecules incorporating this fragment can be designed to interact with G-protein coupled receptors, where the trifluoromethoxy group can contribute to receptor affinity and selectivity.
-
Fragment-Based Drug Discovery (FBDD): this compound is an ideal fragment for FBDD campaigns. Its alkyne functionality allows for the rapid elaboration of initial fragment hits into more potent lead compounds by "clicking" on a variety of azide-containing fragments.[3]
Data Presentation
The following table presents hypothetical, yet representative, data for a series of kinase inhibitors synthesized using this compound and various azide-containing fragments. This data illustrates how modifications to the azide fragment can modulate the inhibitory activity against a target kinase.
| Compound ID | Azide Fragment (R-N3) | Target Kinase | IC50 (nM) |
| ETB-001 | 3-Azidopyridine | Kinase A | 75 |
| ETB-002 | 4-Azidobenzamide | Kinase A | 22 |
| ETB-003 | 1-Azido-4-methylpiperidine | Kinase A | 150 |
| ETB-004 | 2-Azido-N,N-dimethylacetamide | Kinase A | 5 |
| ETB-005 | Benzyl Azide | Kinase A | 110 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sonogashira Coupling
This protocol describes a common method for the synthesis of terminal alkynes from aryl halides.
Materials:
-
1-Bromo-4-(trifluoromethoxy)benzene
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Potassium carbonate (K2CO3)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried Schlenk flask, add 1-bromo-4-(trifluoromethoxy)benzene (1.0 eq), Pd(PPh3)2Cl2 (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene and triethylamine (2.0 eq).
-
Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to 70°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in methanol and add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 2 hours to effect desilylation.
-
Remove the methanol under reduced pressure and partition the residue between water and dichloromethane.
-
Separate the organic layer, wash with saturated aqueous NH4Cl and brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the "click" reaction between this compound and an organic azide.
Materials:
-
This compound
-
Azide of choice (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
Procedure:
-
In a vial, dissolve this compound (1.0 eq) and the desired azide (1.05 eq) in a 1:1 mixture of tert-butanol and deionized water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in deionized water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in deionized water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor the progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole product.
Mandatory Visualizations
Caption: Fragment-Based Drug Discovery Workflow.
Caption: Synthesis via Sonogashira Coupling.
References
Application Notes and Protocols for the Design of Enzyme Inhibitors Using 1-Ethynyl-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 1-Ethynyl-4-(trifluoromethoxy)benzene as a key building block in the design and synthesis of potent and selective enzyme inhibitors. The unique electronic properties conferred by the trifluoromethoxy group, combined with the reactive ethynyl moiety, make this compound a valuable starting material for generating diverse inhibitor libraries through well-established synthetic methodologies such as Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".
Introduction
This compound is an attractive scaffold in medicinal chemistry for several reasons. The trifluoromethoxy (-OCF₃) group is a bioisostere of a methoxy group but offers distinct advantages, including increased metabolic stability, enhanced membrane permeability, and altered electronic properties that can modulate protein-ligand interactions. The terminal alkyne functionality serves as a versatile handle for the introduction of various pharmacophoric elements through robust and high-yielding coupling reactions. This allows for the systematic exploration of the chemical space around a target enzyme's active site to optimize inhibitor potency and selectivity.
This document will detail the application of this compound in the synthesis of kinase inhibitors, specifically focusing on Bruton's Tyrosine Kinase (BTK), a clinically relevant target in oncology and immunology. The protocols provided are based on established synthetic routes and can be adapted for the synthesis of inhibitors for other enzyme classes.
Key Synthetic Strategies
Two primary synthetic strategies are highlighted for the elaboration of this compound into potential enzyme inhibitors:
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide. This method is instrumental in constructing the core scaffolds of many kinase inhibitors.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient "click chemistry" reaction joins the ethynyl group with an azide-functionalized molecule to form a stable 1,2,3-triazole ring. The resulting triazole can act as a key pharmacophore, participating in hydrogen bonding and other interactions within an enzyme's active site.
Application Example: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor Analog
This section details the synthesis of an analog of a known Bruton's Tyrosine Kinase (BTK) inhibitor, demonstrating the utility of this compound. BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.
The synthesis involves a Sonogashira coupling of this compound with a functionalized pyrazolopyrimidine core.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of a representative BTK inhibitor analog synthesized using a similar building block. This data is provided as a reference for the expected potency of compounds derived from this compound.
| Compound ID | Target Enzyme | Assay Type | IC50 (nM) | Reference |
| BTK-Analog-1 | Bruton's Tyrosine Kinase (BTK) | Biochemical Kinase Assay | 5.2 | Patent WO2012158843A1 |
Experimental Protocols
Protocol 1: Sonogashira Coupling for the Synthesis of a BTK Inhibitor Analog Precursor
This protocol describes the coupling of this compound with a suitable halogenated heterocyclic core, a key step in the synthesis of many kinase inhibitors.
Materials:
-
This compound
-
4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (or a suitable halogenated derivative)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry, argon-purged flask, add the halogenated pyrazolopyrimidine core (1.0 eq), this compound (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous DMF and triethylamine to the flask. The reaction mixture should be stirred to ensure proper mixing.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the synthesis of 1,2,3-triazole containing enzyme inhibitors using this compound.
Materials:
-
This compound
-
Azide-containing scaffold (e.g., an azido-functionalized sugar, amino acid, or heterocyclic core)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol and water (or other suitable solvent system)
-
Standard laboratory glassware
Procedure:
-
In a flask, dissolve this compound (1.0 eq) and the azide-containing scaffold (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours. Monitor the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 1,2,3-triazole product.
Mandatory Visualizations
Signaling Pathway: Bruton's Tyrosine Kinase (BTK) in B-Cell Receptor Signaling
Caption: BTK signaling pathway and the point of inhibition.
Experimental Workflow: Sonogashira Coupling for Inhibitor Synthesis
Caption: Workflow for Sonogashira coupling.
Logical Relationship: Click Chemistry for Library Synthesis
Caption: Logic of inhibitor library synthesis via click chemistry.
Application Notes and Protocols for the Preparation of Fluorinated Polymers from 1-Ethynyl-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated polymers represent a unique class of materials with exceptional properties stemming from the distinctive characteristics of the carbon-fluorine bond. These properties, including high thermal stability, chemical resistance, and unique electronic characteristics, make them highly valuable in a range of advanced applications. In the biomedical field, the incorporation of fluorine into polymers can enhance their metabolic stability, lipophilicity, and bioavailability, making them promising candidates for drug delivery systems. This document provides detailed protocols for the synthesis of a novel fluorinated polyacetylene, poly(1-ethynyl-4-(trifluoromethoxy)benzene), via rhodium-catalyzed polymerization. Poly(phenylacetylene)s are conjugated polymers that are being explored for various applications due to their optical and electronic properties. The introduction of the trifluoromethoxy group is anticipated to impart desirable characteristics for biomedical applications.
Application in Drug Development
Fluorinated polymers are increasingly being investigated for their potential in drug delivery applications.[1] The unique properties of these polymers can be leveraged to create advanced drug delivery vehicles with improved efficacy and targeting. The polymer derived from this compound, with its fluorinated side chains, is a promising candidate for such applications for several reasons:
-
Enhanced Stability: The strong carbon-fluorine bonds can increase the metabolic stability of the polymer, leading to a longer circulation time for drug carriers in the body.
-
Controlled Drug Release: The physicochemical properties of the polymer can be tuned to control the rate of drug release from a delivery system.
-
Biocompatibility: While specific studies on this polymer are needed, fluorinated materials often exhibit good biocompatibility.
-
Imaging Capabilities: The presence of fluorine atoms allows for the potential use of 19F Magnetic Resonance Imaging (MRI) to track the biodistribution of the polymer-based drug delivery system in vivo.
Experimental Protocols
The following protocols are based on established methods for the rhodium-catalyzed polymerization of substituted phenylacetylenes. Specifically, the living polymerization of 4-trifluoromethoxyphenylacetylene has been reported using a rhodium(I) catalyst.[2]
Materials and Equipment
-
Monomer: this compound (ensure high purity)
-
Catalyst: (η4-Tetrafluorobenzobarrelene)-η1-((tri-4-fluorophenyl)phosphine)-η1-(2-phenylphenyl)rhodium(I) ([Rh(tfb)(biph)(P(4-FC6H4)3)]) or a similar rhodium(I) catalyst such as [Rh(nbd)Cl]2 (nbd = 2,5-norbornadiene).[2][3]
-
Co-catalyst/Ligand (if required): Triethylamine or an appropriate phosphine ligand.[3]
-
Solvent: Anhydrous tetrahydrofuran (THF) or toluene.
-
Precipitation Solvent: Methanol or ethanol.
-
Inert Atmosphere: Schlenk line or glovebox with high-purity argon or nitrogen.
-
Glassware: Oven-dried Schlenk flasks, syringes, and magnetic stir bars.
-
Characterization Equipment: Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectrometer, Fourier-Transform Infrared (FTIR) spectrometer.
Protocol 1: Rhodium-Catalyzed Homopolymerization of this compound
This protocol is adapted from the general procedures for the living polymerization of functionalized arylacetylenes.[2]
1. Monomer and Catalyst Preparation:
- Ensure the monomer, this compound, is free of impurities and moisture. If necessary, purify by distillation or column chromatography.
- The rhodium catalyst, [Rh(tfb)(biph)(P(4-FC6H4)3)], should be handled under an inert atmosphere.
2. Polymerization Setup:
- In a glovebox or under a Schlenk line, add the desired amount of this compound to an oven-dried Schlenk flask equipped with a magnetic stir bar.
- Dissolve the monomer in anhydrous THF to achieve the desired concentration (e.g., 0.1-0.5 M).
3. Initiation of Polymerization:
- In a separate vial inside the glovebox, weigh the rhodium catalyst and dissolve it in a small amount of anhydrous THF.
- Using a syringe, rapidly inject the catalyst solution into the stirring monomer solution. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.
4. Polymerization Reaction:
- Allow the reaction to stir at room temperature under an inert atmosphere. The polymerization of substituted phenylacetylenes with rhodium catalysts is typically fast.[3] Reaction times can range from a few minutes to several hours. Monitor the reaction progress by observing the increase in viscosity of the solution.
5. Termination and Polymer Isolation:
- After the desired reaction time, terminate the polymerization by exposing the reaction mixture to air or by adding a small amount of methanol.
- Precipitate the polymer by slowly pouring the viscous reaction mixture into a large volume of a non-solvent, such as methanol, with vigorous stirring.
- Collect the precipitated polymer by filtration.
6. Purification and Drying:
- Wash the collected polymer repeatedly with fresh methanol to remove any unreacted monomer and catalyst residues.
- Dry the purified polymer under vacuum at a slightly elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.
7. Characterization:
- Determine the molecular weight (Mn and Mw) and polydispersity index (PDI = Mw/Mn) of the polymer by GPC.
- Confirm the polymer structure using 1H and 13C NMR spectroscopy.
- Verify the disappearance of the acetylenic proton and the formation of the polymer backbone using FTIR spectroscopy.
Data Presentation
The following table summarizes representative quantitative data for the polymerization of para-substituted phenylacetylenes using rhodium catalysts. Data for poly(this compound) is included where available from the literature.
| Monomer | Catalyst System | [M]/[Rh] Ratio | Solvent | Time (h) | Yield (%) | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |
| This compound | [Rh(tfb)(biph)(P(4-FC6H4)3)] | 100 | THF | - | - | 18,600 | 1.15 | Macromolecules 2021, 54, 13, 6345–6357 |
| 1-Ethynyl-4-fluorobenzene | [Rh(nbd){κ2P,N-Ph2P(CH2)3NMe2}][BF4] | 100 | THF | 0.5 | >99 | 36,000 | 1.41 | Polym. Chem., 2024,15, 2028-2039 |
| 1-Ethynyl-4-(trifluoromethyl)benzene | [Rh(nbd){κ2P,N-Ph2P(CH2)3NMe2}][BF4] | 100 | THF | 0.5 | >99 | 49,000 | 1.30 | Polym. Chem., 2024,15, 2028-2039 |
| Phenylacetylene | [Rh(nbd){κ2P,N-Ph2P(CH2)3NMe2}][BF4] | 100 | THF | 0.5 | >99 | 108,000 | 1.25 | Polym. Chem., 2024,15, 2028-2039 |
Note: "-" indicates data not explicitly reported in the cited literature for the specific homopolymer.
Visualizations
Experimental Workflow for Polymer Synthesis
Caption: Workflow for the synthesis of poly(this compound).
Logical Relationship for Drug Delivery Application
Caption: Conceptual pathway for the use of the fluorinated polymer in drug delivery.
References
Application Notes and Protocols for 1-Ethynyl-4-(trifluoromethoxy)benzene in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethynyl-4-(trifluoromethoxy)benzene is a versatile chemical building block with significant potential in the discovery and development of novel agrochemicals. The presence of the trifluoromethoxy (-OCF₃) group is of particular interest in agrochemical design. This moiety is known to enhance crucial physicochemical properties such as metabolic stability, lipophilicity, and bioavailability, which can lead to increased efficacy and persistence of the active ingredient. The terminal ethynyl group provides a reactive handle for a variety of carbon-carbon bond-forming reactions, enabling the synthesis of diverse and complex molecular architectures.
These application notes provide an overview of the utility of this compound in the synthesis of potential agrochemicals, with a focus on established synthetic methodologies and potential biological targets. While direct synthesis of commercialized agrochemicals from this specific building block is not widely documented, its structural motifs are present in known active compounds, and its reactivity profile makes it an excellent candidate for lead generation and optimization in agrochemical research.
Key Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₉H₅F₃O |
| Molecular Weight | 186.13 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Not available |
| Density | Not available |
| Solubility | Soluble in common organic solvents |
Synthetic Applications and Protocols
The terminal alkyne functionality of this compound is amenable to several powerful coupling reactions, most notably the Sonogashira coupling and azide-alkyne cycloadditions (Click Chemistry). These reactions allow for the straightforward introduction of the 4-(trifluoromethoxy)phenylacetylene moiety into a wide range of heterocyclic and aromatic scaffolds, which are common cores in many agrochemicals.
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a highly efficient method for the formation of carbon-carbon bonds.
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol describes a general method for the Sonogashira coupling of an aryl halide with this compound.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide or bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), palladium catalyst (0.02-0.05 eq), and CuI (0.05-0.10 eq).
-
Add the anhydrous solvent and the amine base.
-
To this mixture, add this compound (1.1-1.5 eq) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Logical Workflow for Sonogashira Coupling:
Caption: General experimental workflow for Sonogashira coupling.
Azide-Alkyne Cycloaddition (Click Chemistry)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly reliable and efficient reaction for the synthesis of 1,2,3-triazoles. This reaction is a prime example of "click chemistry," characterized by its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups. This methodology can be employed to link the this compound building block to various azide-containing scaffolds to generate novel triazole derivatives with potential agrochemical activity.[1][2][3][4]
Experimental Protocol: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
This compound
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., t-butanol/water, DMF)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the organic azide (1.0 eq) and this compound (1.0-1.2 eq) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, and its progress can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the 1,2,3-triazole product.
Logical Workflow for Click Chemistry:
Caption: General experimental workflow for CuAAC (Click Chemistry).
Potential Biological Targets and Mechanisms of Action
The incorporation of the trifluoromethoxy-phenyl moiety into novel molecular scaffolds can lead to compounds with a range of biological activities relevant to agrochemical applications. Based on the known mechanisms of action of existing fluorinated agrochemicals, potential targets for derivatives of this compound include:
-
Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is a crucial enzyme in the insect nervous system. Its inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing paralysis and death. Several studies have shown that compounds containing trifluoromethyl groups can act as potent AChE inhibitors.[1][2][3]
-
Protoporphyrinogen Oxidase (PPO) Inhibition: PPO is a key enzyme in the biosynthesis of chlorophyll and heme. Inhibition of PPO leads to the accumulation of phototoxic intermediates, which cause rapid membrane damage and cell death in plants upon exposure to light. This is a well-established mode of action for many herbicides.
-
Voltage-Gated Sodium Channel (VGSC) Modulation: Voltage-gated sodium channels are essential for nerve impulse transmission in insects. Certain insecticides act by modulating these channels, leading to hyperexcitation, paralysis, and death.
Signaling Pathway Diagram: Protoporphyrinogen Oxidase (PPO) Inhibition
Caption: Mechanism of action for PPO-inhibiting herbicides.
Quantitative Data
Table 1: Template for Quantitative Data of Novel Agrochemical Candidates
| Compound ID | Synthetic Yield (%) | Purity (%) | Target Organism | Bioassay | IC₅₀ / LC₅₀ / EC₅₀ (µM) |
| Example-A | 85 | >98 | Spodoptera litura (Insect) | AChE Inhibition | 15.2 |
| Example-B | 72 | >99 | Amaranthus retroflexus (Weed) | PPO Inhibition | 5.8 |
| Example-C | 65 | >97 | Botrytis cinerea (Fungus) | Mycelial Growth Inhibition | 22.5 |
Conclusion
This compound represents a valuable and highly versatile starting material for the synthesis of novel agrochemical candidates. Its trifluoromethoxy group offers the potential for improved pharmacokinetic and pharmacodynamic properties, while the terminal alkyne allows for the facile construction of diverse molecular libraries through robust and efficient reactions like the Sonogashira coupling and click chemistry. The exploration of derivatives of this building block against key agricultural targets such as acetylcholinesterase, protoporphyrinogen oxidase, and voltage-gated sodium channels is a promising avenue for the discovery of next-generation crop protection agents. The protocols and conceptual frameworks provided herein are intended to serve as a guide for researchers in this exciting and important field.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Ethynyl-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] These reactions, including the Sonogashira, Suzuki-Miyaura, and Stille couplings, are indispensable tools in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[2][3][4]
The substrate, 1-Ethynyl-4-(trifluoromethoxy)benzene, is a valuable building block. The trifluoromethoxy (-OCF₃) group is a key substituent in medicinal chemistry, often used to enhance metabolic stability, lipophilicity, and cell membrane permeability of drug candidates. The terminal alkyne functionality serves as a versatile handle for elaboration via cross-coupling reactions, allowing for the construction of diverse molecular architectures.
This document provides detailed protocols for the palladium-catalyzed Sonogashira coupling of this compound with aryl halides and outlines general methodologies for other potential cross-coupling strategies.
Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[7]
General Catalytic Cycle
The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] The palladium(0) species undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) acetylide is formed, which then undergoes transmetalation with the palladium(II) complex. The cycle concludes with reductive elimination to yield the final product and regenerate the palladium(0) catalyst.[5]
Caption: General mechanism for the Sonogashira cross-coupling reaction.
Data Summary: Sonogashira Coupling
The following table summarizes a reported Sonogashira coupling reaction involving this compound.
| Aryl Halide Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Pd(0)@TpPa-1 | K₂CO₃ | MeOH | 105 | 6 | 76 | [8] |
Experimental Protocol: Synthesis of 1-(Phenylethynyl)-4-(trifluoromethoxy)benzene
This protocol is based on a general procedure for Sonogashira coupling with a heterogeneous palladium catalyst.[8]
Materials:
-
1-Iodobenzene (1.0 equiv)
-
This compound (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Pd(0)@TpPa-1 catalyst (e.g., 0.003 equiv of Pd)
-
Anhydrous Methanol (MeOH)
-
Two-neck round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Nitrogen or Argon gas supply
Procedure:
-
To a two-neck round-bottom flask equipped with a magnetic stir bar and condenser, add iodobenzene (1.0 equiv), this compound (1.1 equiv), and K₂CO₃ (2.0 equiv).
-
Add anhydrous methanol to the flask.
-
Bubble nitrogen or argon gas through the solution for 20-30 minutes to degas the mixture.
-
Under a positive pressure of inert gas, add the Pd(0)@TpPa-1 catalyst.
-
Heat the reaction mixture to reflux (approx. 105 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure 1-(phenylethynyl)-4-(trifluoromethoxy)benzene as a white solid.
General Experimental Workflow
A standardized workflow is crucial for ensuring reproducibility and safety in palladium-catalyzed cross-coupling reactions. All reactions should be performed under an inert atmosphere to prevent the degradation of the catalyst.
Caption: Standard workflow for a palladium-catalyzed cross-coupling experiment.
Other Potential Cross-Coupling Reactions
While Sonogashira is the primary coupling reaction for terminal alkynes, related palladium-catalyzed methodologies can be considered for constructing similar frameworks.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide.[3][9] While this compound itself is not a standard partner, its derivatives can be. For instance, a borylated version of the alkyne or coupling with a borylated aryl halide could be envisioned. The table below provides representative conditions.
Representative Conditions for Suzuki-Miyaura Coupling:
| Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp. (°C) |
| Aryl-Br/I | Aryl-B(OH)₂ | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 |
| Aryl-Cl | Aryl-B(OH)₂ | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100-120 |
Stille Coupling
The Stille reaction involves the coupling of an organotin compound (organostannane) with an organohalide.[10][11] Similar to the Suzuki reaction, this method requires modification of one of the coupling partners. The reaction is known for its tolerance of a wide variety of functional groups, though the toxicity of tin reagents is a significant drawback.[11][12]
Representative Conditions for Stille Coupling:
| Aryl Halide | Organostannane | Catalyst | Ligand | Additive | Solvent | Temp. (°C) |
| Aryl-I | Aryl-Sn(Bu)₃ | Pd(PPh₃)₄ | - | - | Toluene | 110 |
| Aryl-OTf | Vinyl-Sn(Bu)₃ | PdCl₂(PPh₃)₂ | PPh₃ | LiCl | DMF | 80-100 |
Safety and Handling
-
Reagents: Palladium catalysts, ligands (especially phosphines), and organometallic reagents can be air- and moisture-sensitive and/or toxic. Handle them under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Solvents: Use anhydrous solvents. Many solvents used in cross-coupling (e.g., THF, Dioxane, Toluene, DMF) are flammable and have specific health hazards. Handle them in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Benchchem [benchchem.com]
- 3. nobelprize.org [nobelprize.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. rsc.org [rsc.org]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. Stille Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Enhanced Thermal Stability in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thermal stability of materials is a critical performance parameter in a vast array of applications, from high-temperature structural components in aerospace to the long-term storage of pharmaceuticals. Enhancing this stability is a key focus of materials science, aiming to prevent degradation, maintain structural integrity, and ensure reliable performance under thermal stress. These application notes provide an overview of common strategies to enhance the thermal stability of polymers, ceramics, and metals, along with detailed experimental protocols for their evaluation.
Enhancing the Thermal Stability of Polymers
The inherent long-chain structure of polymers makes them susceptible to thermal degradation through various mechanisms, including chain scission, depolymerization, and side-group elimination.[1][2] Strategies to mitigate these effects often involve the incorporation of additives or chemical modification of the polymer backbone.
Mechanisms of Thermal Stabilization in Polymers
Thermal degradation of polymers is often an autoxidation process involving initiation, propagation, branching, and termination steps.[3] The primary goal of stabilizers is to interrupt this cycle. Common stabilization mechanisms include:
-
Radical Scavenging: Stabilizers, such as hindered phenols and hindered amine light stabilizers (HALS), donate a hydrogen atom or react with free radicals to form stable species, thus terminating the degradation chain reaction.[3]
-
Peroxide Decomposition: Organophosphites and thioesters convert hydroperoxides, which are unstable and can accelerate degradation, into more stable, non-radical products.[3]
-
Metal Deactivation: Chelating agents can deactivate metal ions, which may be present as impurities from polymerization catalysts, that can otherwise accelerate thermal degradation.
Data Presentation: Thermal Stability of Polymers with Additives
The effectiveness of thermal stabilizers is often quantified by thermogravimetric analysis (TGA), which measures the weight loss of a material as a function of temperature. The onset of decomposition temperature, often reported as T5% (the temperature at which 5% weight loss occurs), is a key indicator of thermal stability.[4]
| Polymer Matrix | Additive/Stabilizer | Concentration (wt%) | Onset Decomposition Temperature (T5%) (°C) |
| Polypropylene (PP) | None | 0 | ~250-300 |
| Polypropylene (PP) | Hindered Phenol Antioxidant | 0.1 - 0.5 | Increase of 20-50 °C |
| Polypropylene (PP) | Phosphite Stabilizer | 0.1 - 0.5 | Increase of 15-40 °C |
| Polypropylene (PP) | Hindered Amine Light Stabilizer (HALS) | 0.1 - 1.0 | Significant improvement in long-term heat aging |
| Polylactic Acid (PLA) | None | 0 | ~265 |
| Polylactic Acid (PLA) | Zirconium Dioxide (ZrO2) Nanoparticles | 0.25 | ~270 |
| Polylactic Acid (PLA) | Zirconium Dioxide (ZrO2) Nanoparticles | 0.5 | ~270 |
| Polylactic Acid (PLA) | Zirconium Dioxide (ZrO2) Nanoparticles | 1.0 | ~284 |
Note: The exact improvement in thermal stability can vary depending on the specific grade of the polymer, the type of stabilizer, and the processing conditions.
Experimental Protocol: Thermogravimetric Analysis (TGA) of Polymers
This protocol outlines the general procedure for evaluating the thermal stability of a polymer sample using TGA.
Objective: To determine the onset of decomposition temperature (T5%) and the overall thermal degradation profile of a polymer.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen (or other inert gas) and/or air
-
Analytical balance
-
Sample pans (e.g., aluminum, platinum)
-
Polymer sample (powder, film, or pellet)
Procedure:
-
Instrument Preparation:
-
Ensure the TGA is calibrated for mass and temperature according to the manufacturer's instructions.
-
Set the purge gas flow rate (typically 20-50 mL/min). For studying thermal stability in the absence of oxygen, use an inert gas like nitrogen. For oxidative stability, use air.
-
-
Sample Preparation:
-
Ensure the polymer sample is dry to avoid mass loss due to water evaporation, which could interfere with the degradation analysis.
-
Weigh 5-10 mg of the polymer sample into a clean, tared TGA crucible.
-
-
TGA Method:
-
Place the crucible in the TGA furnace.
-
Equilibrate the sample at a starting temperature (e.g., 30°C) for 5-10 minutes to allow the furnace atmosphere to stabilize.
-
Heat the sample at a constant rate, typically 10°C/min or 20°C/min, to a final temperature above the expected decomposition temperature (e.g., 600°C for many common polymers).[5]
-
-
Data Analysis:
-
Plot the sample weight (%) versus temperature (°C).
-
Determine the onset of decomposition temperature (T5%), which is the temperature at which 5% weight loss has occurred.[4]
-
The derivative of the weight loss curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition.
-
Visualization: Mechanism of Hindered Amine Light Stabilizers (HALS)
The following diagram illustrates the regenerative cyclic mechanism of HALS, known as the Denisov Cycle, which contributes to their high efficiency in protecting polymers from degradation.[6]
Caption: The regenerative Denisov cycle of HALS.
Enhancing the Thermal Stability of Ceramics
Ceramics are known for their inherent high-temperature stability, but they can be susceptible to failure due to thermal shock, which is caused by rapid temperature changes that induce thermal stresses.[7] Enhancing thermal shock resistance is a key area of research.
Strategies for Improving Thermal Shock Resistance
Several material properties influence thermal shock resistance. Key strategies for improvement include:
-
Lowering the Coefficient of Thermal Expansion (CTE): Materials with lower CTE expand and contract less with temperature changes, reducing internal stresses.
-
Increasing Thermal Conductivity: High thermal conductivity allows for more rapid and uniform heat distribution, minimizing thermal gradients.
-
Enhancing Fracture Toughness: Higher fracture toughness makes the material more resistant to crack propagation initiated by thermal stresses.
Data Presentation: Thermal Shock Resistance of Common Ceramics
The critical temperature difference (ΔTc), the maximum temperature change a material can withstand without failure, is a common metric for thermal shock resistance.
| Ceramic Material | Key Properties for Thermal Shock Resistance | Critical Temperature Difference (ΔTc) (°C) |
| Alumina (Al2O3) | Moderate CTE and thermal conductivity | 170 - 300[7] |
| Zirconia (ZrO2) | Low thermal conductivity, high fracture toughness | 400 - 500[7] |
| Silicon Nitride (Si3N4) | Very low CTE, high fracture toughness | ~900[7] |
| Silicon Carbide (SiC) | High thermal conductivity | ~400[7] |
| Fused Silica (SiO2) | Extremely low CTE | >1000 |
Note: ΔTc values can be influenced by sample geometry, size, and the quenching medium.
Experimental Protocol: Thermal Shock Resistance Testing of Ceramics (ASTM C1525)
This protocol is a simplified version of the ASTM C1525 standard for determining the thermal shock resistance of advanced ceramics by water quenching.[8][9]
Objective: To determine the critical temperature difference (ΔTc) at which a significant drop in flexural strength occurs.
Materials and Equipment:
-
High-temperature furnace
-
Water bath at a controlled temperature (e.g., room temperature)
-
Flexural strength testing machine (e.g., three-point or four-point bending)
-
Ceramic test specimens of defined geometry
-
Tongs and protective gear
Procedure:
-
Initial Strength Measurement:
-
Determine the baseline flexural strength of a set of as-received (un-shocked) ceramic specimens.
-
-
Thermal Shock Cycling:
-
Heat a new set of specimens in the furnace to a predetermined temperature (e.g., 100°C).
-
Hold the specimens at this temperature for a sufficient time to ensure thermal equilibrium (typically 15-30 minutes).
-
Rapidly transfer a specimen from the furnace and quench it in the water bath. The transfer time should be minimized (e.g., < 5 seconds).
-
Allow the specimen to cool completely in the water bath.
-
Repeat this process for a statistically significant number of specimens at this temperature difference (ΔT).
-
Increment the furnace temperature (e.g., by 25-50°C) and repeat the quenching process with new sets of specimens until a significant decrease in strength is observed.
-
-
Post-Shock Strength Measurement:
-
After quenching, dry the specimens and measure their retained flexural strength using the same method as in step 1.
-
-
Data Analysis:
-
Plot the retained flexural strength as a function of the temperature difference (ΔT).
-
The critical temperature difference (ΔTc) is typically defined as the ΔT at which the average retained strength drops by a certain percentage (e.g., 30-50%) compared to the initial strength.
-
Visualization: Workflow for Thermal Stability Assessment
The following diagram outlines a typical workflow for assessing the thermal stability of a new material.
Caption: A typical workflow for assessing material thermal stability.
Enhancing the Thermal Stability of Metal Alloys
For metallic materials, thermal stability is often related to their ability to resist deformation (creep), oxidation, and microstructural changes at elevated temperatures. Alloying is the primary method for enhancing these properties.
Alloying Strategies for High-Temperature Metals
-
Solid-Solution Strengthening: Adding elements with different atomic sizes to the base metal lattice impedes dislocation movement, increasing strength at high temperatures.
-
Precipitation Hardening: The formation of fine, dispersed secondary phases within the matrix obstructs dislocation motion, significantly improving creep resistance.
-
Grain Boundary Strengthening: Alloying elements that segregate to grain boundaries can pin them, preventing grain growth and sliding at high temperatures.
-
Oxidation Resistance: The addition of elements like chromium and aluminum, which form a stable, protective oxide layer on the surface, is crucial for high-temperature applications.
Data Presentation: High-Temperature Tensile Strength of Inconel 718
Inconel 718 is a nickel-based superalloy widely used in high-temperature applications due to its excellent mechanical properties, which are achieved through precipitation hardening.[10]
| Temperature (°C) | Ultimate Tensile Strength (MPa) | 0.2% Yield Strength (MPa) | Elongation (%) |
| Room Temperature | ~1375 | ~1100 | ~25 |
| 538 | ~1240 | ~1035 | ~20 |
| 650 | ~1100 | ~980 | ~18 |
| 760 | ~825 | ~760 | ~15 |
Data for precipitation-hardened Inconel 718.[10]
Experimental Protocol: Long-Term High-Temperature Aging of Metal Alloys
This protocol describes a general procedure for evaluating the long-term thermal stability of metal alloys.
Objective: To assess the effects of prolonged exposure to high temperatures on the mechanical properties and microstructure of a metal alloy.
Materials and Equipment:
-
High-temperature furnace with a controlled atmosphere (e.g., air or inert gas)
-
Tensile testing machine with a high-temperature extensometer
-
Hardness tester
-
Metallographic preparation equipment
-
Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDS)
-
Alloy test specimens
Procedure:
-
Initial Characterization:
-
Measure the baseline mechanical properties (e.g., tensile strength, hardness) of the as-received alloy specimens at room temperature and the intended aging temperature.
-
Characterize the initial microstructure using metallography and SEM/EDS.
-
-
High-Temperature Aging:
-
Place the specimens in the furnace at the desired aging temperature (e.g., 700°C for a nickel-based superalloy).
-
The aging duration can range from hundreds to thousands of hours, depending on the application requirements.
-
Remove sets of specimens at predetermined intervals (e.g., 100, 500, 1000, 5000 hours).
-
-
Post-Aging Characterization:
-
For each set of aged specimens, repeat the mechanical property measurements and microstructural characterization performed in step 1.
-
-
Data Analysis:
-
Plot the changes in mechanical properties (e.g., tensile strength, hardness) as a function of aging time.
-
Analyze the changes in microstructure, such as grain growth, precipitate coarsening, or the formation of new phases, and correlate them with the observed changes in mechanical properties.
-
Visualization: Modes of Polymer Thermal Degradation
This diagram illustrates the primary pathways of polymer thermal degradation.
Caption: Primary modes of thermal degradation in polymers.
References
- 1. Thermal degradation of polymers - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. appstate.edu [appstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Degradation Behavior of Polypropylene during Reprocessing and Its Biocomposites: Thermal and Oxidative Degradation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Shock Resistance in Ceramics. Rapid Temperature Change Performance [morgantechnicalceramics.com]
- 8. specialmetals.com [specialmetals.com]
- 9. mdpi.com [mdpi.com]
- 10. ASM Material Data Sheet [asm.matweb.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Ethynyl-4-(trifluoromethoxy)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Ethynyl-4-(trifluoromethoxy)benzene synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.
Route 1: Sonogashira Coupling
The Sonogashira coupling is a widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In this case, it involves the coupling of an aryl halide, such as 1-iodo-4-(trifluoromethoxy)benzene, with a protected or unprotected acetylene source.
Diagram of the Sonogashira Coupling Workflow:
Caption: General workflow for the Sonogashira coupling reaction.
Troubleshooting Common Issues in Sonogashira Coupling:
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive palladium catalyst. | Use a fresh batch of palladium catalyst. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction to Pd(0). |
| Poor quality of copper(I) co-catalyst. | Use freshly purchased, high-purity copper(I) iodide. | |
| Impure starting materials (aryl halide or alkyne). | Purify starting materials before use. Impurities can poison the catalyst. | |
| Ineffective solvent degassing. | Ensure the solvent is thoroughly degassed to remove oxygen, which can poison the Pd(0) catalyst. Use techniques like freeze-pump-thaw cycles or sparging with an inert gas for an extended period.[1] | |
| Inappropriate reaction temperature. | For aryl iodides, the reaction may proceed at room temperature. Aryl bromides often require heating.[2] If the reaction is sluggish, gradually increase the temperature. Conversely, if degradation is observed, lower the temperature. | |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition. | This can be caused by impurities, incorrect solvent choice, or excessively high temperatures. Ensure high-purity reagents and solvents, and optimize the reaction temperature. Some anecdotal evidence suggests certain solvents like THF might promote palladium black formation.[2] |
| Significant Homocoupling of the Alkyne (Glaser Coupling) | Presence of oxygen. | Rigorously exclude oxygen from the reaction mixture through proper degassing and maintaining an inert atmosphere (argon or nitrogen). |
| High concentration of copper co-catalyst. | Reduce the amount of copper(I) iodide or consider a copper-free Sonogashira protocol. | |
| Reaction Stalls Before Completion | Catalyst deactivation. | This can be due to impurities in the starting materials or solvents, or degradation of phosphine ligands through oxidation. Use fresh, high-purity reagents and consider adding a fresh portion of the catalyst. |
Route 2: Seyferth-Gilbert Homologation
This reaction provides a method for converting an aldehyde, in this case, 4-(trifluoromethoxy)benzaldehyde, into a terminal alkyne.
Diagram of the Seyferth-Gilbert Homologation Logical Pathway:
Caption: Logical pathway for the Seyferth-Gilbert homologation.
Troubleshooting Common Issues in Seyferth-Gilbert Homologation:
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Alkyne | Incomplete reaction. | Ensure the use of a sufficiently strong and fresh base to deprotonate the phosphonate reagent. The reaction is often conducted at low temperatures (-78 °C); ensure this temperature is maintained during the addition of reagents. |
| Side reactions with the aldehyde. | If the aldehyde is enolizable, the base may cause side reactions. The Ohira-Bestmann modification of the Seyferth-Gilbert homologation is often better suited for such substrates as it can be performed under milder basic conditions. | |
| Degradation of the Seyferth-Gilbert reagent. | The reagent can be sensitive to moisture and should be handled under anhydrous conditions. | |
| Formation of Complex Mixture of Products | Competing side reactions. | The choice of base and reaction temperature is critical. A less hindered, strong base at low temperature is generally preferred. |
Route 3: Corey-Fuchs Reaction
Similar to the Seyferth-Gilbert homologation, the Corey-Fuchs reaction converts an aldehyde (4-(trifluoromethoxy)benzaldehyde) to a terminal alkyne, but through a two-step process involving a dibromoalkene intermediate.
Diagram of the Corey-Fuchs Reaction Experimental Workflow:
Caption: Experimental workflow for the Corey-Fuchs reaction.
Troubleshooting Common Issues in the Corey-Fuchs Reaction:
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Dibromoalkene (Step 1) | Impure triphenylphosphine or carbon tetrabromide. | Use high-purity reagents. |
| Incomplete reaction. | Ensure the reaction is stirred for a sufficient amount of time. The reaction can be monitored by TLC. | |
| Low Yield of Alkyne (Step 2) | Inactive or insufficient strong base. | Use freshly titrated n-butyllithium or other strong base. Ensure anhydrous conditions as the strong base will be quenched by water. |
| Incorrect reaction temperature. | The lithium-halogen exchange and subsequent rearrangement are typically performed at low temperatures (e.g., -78 °C). | |
| Formation of byproducts | Reaction with electrophiles. | If the intermediate lithium acetylide is not quenched with a proton source, it can react with other electrophiles present in the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.
-
Sonogashira coupling is a very reliable and high-yielding reaction if 1-iodo-4-(trifluoromethoxy)benzene is readily available. It offers a direct coupling to the desired product.
-
Seyferth-Gilbert homologation and Corey-Fuchs reaction are excellent alternatives if 4-(trifluoromethoxy)benzaldehyde is the more accessible starting material. The Seyferth-Gilbert homologation is a one-pot reaction, while the Corey-Fuchs reaction proceeds in two distinct steps.
Q2: I am observing a significant amount of starting aryl halide remaining in my Sonogashira coupling reaction. What should I do?
A2: This indicates a problem with the catalytic cycle. Check the activity of your palladium catalyst and copper co-catalyst. Ensure your solvent is rigorously degassed, as oxygen can deactivate the catalyst. You may also need to increase the reaction temperature, especially if you are using an aryl bromide instead of an aryl iodide.
Q3: In the Corey-Fuchs reaction, my yield of the terminal alkyne is low, and I isolate a significant amount of the dibromoalkene intermediate. How can I improve the second step?
A3: This strongly suggests an issue with the base or reaction conditions in the second step. Ensure you are using a sufficient excess (at least 2 equivalents) of a strong, anhydrous base like n-butyllithium. The reaction should be conducted under strictly anhydrous conditions at a low temperature (-78 °C) to facilitate the lithium-halogen exchange and subsequent rearrangement.
Q4: Can I use a protected alkyne in the Sonogashira coupling?
A4: Yes, using a protected alkyne such as trimethylsilylacetylene (TMSA) is a very common and often advantageous strategy. The TMS-protected alkyne is generally more stable and easier to handle than acetylene gas. The coupling reaction is performed with the TMS-protected alkyne, and the resulting TMS-protected product is then deprotected in a subsequent step, typically using a mild base like potassium carbonate in methanol, or a fluoride source like TBAF.
Q5: What are the best practices for purifying the final product, this compound?
A5: Column chromatography on silica gel is the most common method for purification. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The polarity of the product is relatively low.
Experimental Protocols
Protocol 1: Sonogashira Coupling of 1-Iodo-4-(trifluoromethoxy)benzene with Trimethylsilylacetylene followed by Deprotection
Step A: Coupling Reaction
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-iodo-4-(trifluoromethoxy)benzene (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 - 0.05 eq), and copper(I) iodide (0.04 - 0.10 eq).
-
Add a degassed solvent system, typically a mixture of an amine base like triethylamine or diisopropylethylamine and a co-solvent such as THF or toluene.
-
Add trimethylsilylacetylene (1.1 - 1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or GC-MS until the starting aryl iodide is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, ((4-(trifluoromethoxy)phenyl)ethynyl)trimethylsilane, can be purified by column chromatography or used directly in the next step.
Step B: Deprotection
-
Dissolve the crude TMS-protected alkyne from Step A in a solvent such as methanol or a mixture of THF and methanol.
-
Add a mild base, such as potassium carbonate (a catalytic amount to 2.0 eq).
-
Stir the reaction at room temperature and monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the base with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography on silica gel (eluent: hexanes/ethyl acetate).
Protocol 2: Seyferth-Gilbert Homologation of 4-(Trifluoromethoxy)benzaldehyde
-
To a solution of dimethyl (diazomethyl)phosphonate (Seyferth-Gilbert reagent) or dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent) (1.1 - 1.5 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a strong base such as potassium bis(trimethylsilyl)amide (KHMDS) or n-butyllithium (1.0 - 1.2 eq) dropwise.
-
Stir the resulting solution at -78 °C for 30-60 minutes.
-
Add a solution of 4-(trifluoromethoxy)benzaldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate).
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Material | Key Reagents | Typical Yield Range | Advantages | Disadvantages |
| Sonogashira Coupling | 1-Iodo-4-(trifluoromethoxy)benzene | Pd catalyst, Cu(I) co-catalyst, Amine base, Alkyne source | 70-95% | High yielding, direct, well-established | Requires potentially expensive and sensitive catalysts; risk of homocoupling |
| Seyferth-Gilbert Homologation | 4-(Trifluoromethoxy)benzaldehyde | Seyferth-Gilbert or Ohira-Bestmann reagent, Strong base | 60-85% | Good for converting aldehydes to alkynes, one-pot reaction | Reagents can be sensitive and require careful handling; strong base needed |
| Corey-Fuchs Reaction | 4-(Trifluoromethoxy)benzaldehyde | PPh₃, CBr₄, Strong base (e.g., n-BuLi) | 50-80% (over two steps) | Reliable two-step method, intermediate is isolable | Stoichiometric use of phosphine generates triphenylphosphine oxide byproduct which can complicate purification |
References
Technical Support Center: Sonogashira Coupling of 1-Ethynyl-4-(trifluoromethoxy)benzene
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering side reactions during the Sonogashira coupling of 1-Ethynyl-4-(trifluoromethoxy)benzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using this compound in a Sonogashira coupling?
The most prevalent side reaction is the oxidative homocoupling of this compound to form 1,4-bis(4-(trifluoromethoxy)phenyl)buta-1,3-diyne.[1][2] This reaction, often referred to as Glaser or Hay coupling, consumes the alkyne starting material, which in turn reduces the yield of the desired cross-coupled product.[1][3]
Q2: What causes the homocoupling of the alkyne?
The primary causes for this undesired dimerization are the presence of oxygen and the use of a copper(I) co-catalyst.[1][3][4] Oxygen promotes the oxidative coupling of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway.[1] While the copper co-catalyst is added to increase the reactivity of the Sonogashira coupling, it also catalyzes this unwanted side reaction.[1][4]
Q3: How can I minimize or prevent the formation of the homocoupled diyne product?
Several strategies can be employed to suppress the Glaser coupling side reaction:
-
Maintain an Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture by using an inert gas like argon or nitrogen.[1] This is especially critical when a copper co-catalyst is used.[1]
-
Utilize Copper-Free Conditions: A number of copper-free Sonogashira protocols have been developed to completely avoid the Glaser coupling side reaction.[1][3][5]
-
Slow Addition of the Alkyne: Adding the this compound slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[1][6]
-
Optimize Reaction Parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homocoupling.[1]
Q4: Can the choice of base and solvent affect the amount of homocoupling?
Yes, the base and solvent system plays a critical role.[1] The base is crucial for the deprotonation of the terminal alkyne.[3] Amines like triethylamine or diisopropylamine are commonly used and can also act as the solvent.[3][6] The choice of solvent can influence catalyst stability and reaction rates.[7] For instance, some studies have shown that non-polar solvents like toluene can sometimes provide better yields compared to polar coordinating solvents like DMF, which might displace ligands from the palladium complex.[7]
Q5: My reaction is sluggish or fails to proceed. What are the potential causes?
If you observe low conversion of your aryl halide, several factors could be at play:
-
Steric Hindrance: If your aryl halide has bulky substituents near the halide, this can impede the oxidative addition step, slowing down or inhibiting the reaction.[2]
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to air.[3] Improperly degassed solvents or a poor inert atmosphere can lead to catalyst decomposition (formation of palladium black).
-
Aryl Halide Reactivity: The reactivity of the aryl halide is critical. The general trend for reactivity is I > Br > Cl.[3] Aryl bromides may require higher temperatures or more active catalyst systems compared to aryl iodides.[3][8]
-
Insufficiently Active Catalyst: For less reactive aryl halides (e.g., chlorides or some bromides), a standard catalyst like Pd(PPh₃)₄ may not be sufficient. Using more electron-rich and bulky phosphine ligands can often improve catalytic activity.[9]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the Sonogashira coupling of this compound.
Issue 1: Significant Formation of Homocoupled Diyne Byproduct
| Parameter | Recommendation | Rationale |
| Atmosphere | Ensure rigorous inert atmosphere conditions (Argon or Nitrogen). Use Schlenk line techniques and properly degassed solvents. | Oxygen promotes the oxidative homocoupling (Glaser) side reaction, especially in the presence of copper.[1][4] |
| Copper Co-catalyst | Switch to a copper-free protocol. | The copper co-catalyst is known to catalyze the undesired homocoupling of the alkyne.[3][5][10] |
| Alkyne Addition | Add the alkyne solution slowly via syringe pump over an extended period. | Maintaining a low concentration of the terminal alkyne disfavors the bimolecular homocoupling reaction.[1][6] |
| Ligand | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃). | These ligands can promote the desired reductive elimination step and may disfavor pathways leading to side products.[9] |
| Base/Solvent | Screen different amine bases (e.g., TEA, DIPEA) and solvents (e.g., Toluene, Dioxane, THF). | The optimal base and solvent system is often substrate-dependent and can significantly influence reaction outcome.[1] |
Issue 2: Low or No Conversion of Aryl Halide
| Parameter | Recommendation | Rationale |
| Aryl Halide | If using an aryl bromide or chloride, consider switching to the corresponding aryl iodide. | Reactivity for the oxidative addition step follows the trend I > Br > Cl. Aryl iodides are significantly more reactive.[3] |
| Catalyst Loading | Increase the palladium catalyst loading (e.g., from 1-2 mol% to 5 mol%). | Sterically hindered or electron-rich aryl halides may require higher catalyst loadings to achieve a reasonable reaction rate.[2] |
| Temperature | Increase the reaction temperature. | For less reactive halides like aryl bromides, higher temperatures are often necessary to facilitate oxidative addition.[8] |
| Catalyst System | Use a more active pre-catalyst or ligand. For example, use Pd(OAc)₂ with a bulky phosphine ligand instead of Pd(PPh₃)₄. | The ligand plays a crucial role in the activity of the palladium catalyst. Electron-rich and bulky ligands often lead to more active catalysts.[9] |
| Reagent Purity | Ensure all reagents, especially the alkyne, base, and solvent, are pure and anhydrous. | Impurities can poison the catalyst. Water can interfere with the base and other reaction components. |
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a general starting point and may require optimization.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (0.02 eq)
-
Copper(I) iodide (CuI) (0.03 eq)
-
Anhydrous Toluene
-
Anhydrous Triethylamine (TEA) (2.0 eq)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene and anhydrous triethylamine via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.[11]
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by column chromatography.[11]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is designed to minimize alkyne homocoupling.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.5 eq)
-
Pd(OAc)₂ (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium Phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.[1]
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene via syringe.[1]
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound via syringe.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C).[1]
-
Monitor the reaction progress by TLC or GC/MS.[1]
-
Once the reaction is complete, cool the mixture to room temperature.[1]
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 6. researchgate.net [researchgate.net]
- 7. books.lucp.net [books.lucp.net]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for Reactions with 1-Ethynyl-4-(trifluoromethoxy)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethynyl-4-(trifluoromethoxy)benzene in common catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions involving this compound?
A1: this compound is primarily used in two major classes of catalytic reactions:
-
Palladium-catalyzed cross-coupling reactions , most notably the Sonogashira coupling, to form carbon-carbon bonds between the terminal alkyne and aryl or vinyl halides.
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a key "click chemistry" reaction, to form 1,4-disubstituted 1,2,3-triazoles.
Q2: How does the trifluoromethoxy (-OCF₃) group on the benzene ring affect the reactivity of the alkyne?
A2: The trifluoromethoxy group is strongly electron-withdrawing. This electronic effect influences the reactivity of the ethynyl group in several ways:
-
Increased Acidity: The -OCF₃ group increases the acidity of the terminal alkyne proton. This can facilitate the deprotonation step in both Sonogashira and CuAAC reactions, potentially leading to faster reaction rates under appropriate basic conditions.[1]
-
Modified Nucleophilicity: While the acetylide anion is the key nucleophile, the electron-withdrawing nature of the substituent can influence its reactivity profile.
Q3: What are the initial checks I should perform if my reaction with this compound is failing?
A3: For any reaction, start with these fundamental checks:
-
Reagent Purity: Ensure the purity of this compound, the coupling partner (aryl halide or azide), and all other reagents. Impurities can poison the catalyst.
-
Solvent and Atmosphere: Use anhydrous and degassed solvents, especially for Sonogashira couplings, to prevent side reactions like Glaser coupling and catalyst deactivation. Reactions should be run under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Activity: Verify the activity of your palladium and/or copper catalyst. Catalysts can degrade over time, especially if not stored properly.
-
Correct Stoichiometry: Double-check the molar ratios of all reactants and catalysts.
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling is a powerful tool for forming arylalkynes. However, issues can arise. This guide will help you troubleshoot common problems.
Problem 1: Low to No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Palladium Catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more stable to air and moisture. |
| Insufficient Catalyst Loading | While starting with low catalyst loading (0.5-1 mol%) is common, for challenging substrates, increasing the loading to 2-5 mol% may be necessary. |
| Inappropriate Ligand | For electron-poor alkynes or challenging aryl halides, consider using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to promote oxidative addition.[2] |
| Poor Copper Co-catalyst Activity | Use freshly purchased CuI. Ensure it is not discolored (should be off-white to light tan). |
| Inadequate Base | The trifluoromethoxy group increases the alkyne's acidity, but a sufficiently strong base is still crucial. Ensure the amine base (e.g., triethylamine, diisopropylethylamine) is dry and in sufficient excess (typically 2-3 equivalents). |
| Low Reaction Temperature | While some Sonogashira reactions proceed at room temperature, coupling with less reactive aryl bromides or chlorides may require heating (60-100 °C). |
Problem 2: Formation of a Black Precipitate (Palladium Black)
The appearance of a black precipitate indicates the decomposition of the palladium catalyst to its inactive elemental form.
| Potential Cause | Recommended Solution |
| Impurities in Reagents or Solvents | Use high-purity, degassed reagents and solvents. |
| Inappropriate Solvent | Some solvents, like THF, have been anecdotally reported to promote palladium black formation. Consider switching to other common solvents like DMF, toluene, or 1,4-dioxane. |
| High Reaction Temperature | Excessive heat can lead to catalyst decomposition. Try running the reaction at a lower temperature for a longer duration. |
Problem 3: Significant Alkyne Homocoupling (Glaser Product)
The formation of a dimer of this compound is a common side reaction, especially in the presence of copper.
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. Oxygen promotes the oxidative homocoupling. |
| High Copper Catalyst Loading | Reduce the amount of the copper co-catalyst (e.g., to 0.5-1 mol%). |
| Copper-Mediated Pathway | Switch to a copper-free Sonogashira protocol. This is often the most effective way to eliminate Glaser coupling.[2] |
Quantitative Data for Sonogashira Coupling Optimization
The following table provides typical ranges for catalyst loading and reaction conditions for Sonogashira couplings. These should be considered as starting points for optimization with this compound.
| Parameter | Aryl Iodide | Aryl Bromide | Aryl Chloride |
| Pd Catalyst Loading (mol%) | 0.1 - 2 | 1 - 5 | 2 - 10 |
| Cu(I) Co-catalyst Loading (mol%) | 0.5 - 5 | 1 - 10 | 2 - 15 |
| Ligand:Pd Ratio | 1:1 to 4:1 | 2:1 to 4:1 | 2:1 to 4:1 |
| Base (equivalents) | 2 - 3 | 2 - 4 | 3 - 5 |
| Temperature (°C) | Room Temp. - 60 | 50 - 100 | 80 - 120 |
| Typical Reaction Time (h) | 1 - 12 | 6 - 24 | 12 - 48 |
Troubleshooting Guide: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC, or click chemistry, is generally a robust and high-yielding reaction. However, optimization is sometimes necessary.
Problem: Low or No Yield of Triazole Product
| Potential Cause | Recommended Solution |
| Inactive Copper(I) Catalyst | If using a Cu(I) salt (e.g., CuI, CuBr), ensure it has not been oxidized. It is often more reliable to generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. Prepare the sodium ascorbate solution fresh. |
| Insufficient Catalyst Loading | For small molecule synthesis, 1-5 mol% of the copper catalyst is typical. If the reaction is sluggish, increase the loading to 5-10 mol%. |
| Absence of a Ligand | While not always strictly necessary, a ligand like TBTA or the water-soluble THPTA can stabilize the Cu(I) oxidation state, prevent catalyst aggregation, and accelerate the reaction.[3] |
| Poor Solubility of Reactants | This compound is relatively nonpolar. Ensure complete solubility of both the alkyne and the azide in the chosen solvent system. Common solvents include t-BuOH/H₂O, DMSO, DMF, and THF. |
| Low Reaction Temperature | Most CuAAC reactions proceed well at room temperature. However, for sterically hindered substrates or if catalyst sequestration is suspected, gentle heating (40-60 °C) may be beneficial. |
Quantitative Data for CuAAC Optimization
The following table provides typical ranges for catalyst loading and reaction conditions for CuAAC reactions.
| Parameter | Typical Range | Notes |
| Copper Source | CuSO₄·5H₂O or CuI | CuSO₄ with a reducing agent is often more convenient. |
| Copper Catalyst Loading (mol%) | 1 - 5 | Can be increased to 10 mol% for difficult couplings. |
| Reducing Agent (e.g., Sodium Ascorbate) | 5 - 10 mol% (if using Cu(II)) | Use a fresh solution. An excess is used to maintain the Cu(I) state. |
| Ligand (e.g., TBTA, THPTA) | 1 - 10 mol% | A 1:1 to 5:1 ligand-to-copper ratio is common. |
| Solvent | t-BuOH/H₂O, DMSO, DMF, THF | Co-solvents are often necessary to dissolve all reactants. |
| Temperature (°C) | Room Temp. - 60 | Higher temperatures are generally not required. |
| Typical Reaction Time (h) | 1 - 24 | Most reactions are complete within a few hours. |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling
This protocol is a starting point and should be optimized for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Aryl halide (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Copper(I) iodide (CuI, 3 mol%)
-
Amine base (e.g., triethylamine, 3 eq)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon), add the palladium catalyst, CuI, and a magnetic stir bar.
-
Add the aryl halide and this compound.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine base.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature for aryl iodides, 60-80 °C for aryl bromides).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride to remove the copper salts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for CuAAC (Click Chemistry)
This protocol uses in situ generation of the Cu(I) catalyst.
Materials:
-
This compound (1.0 eq)
-
Azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 5 mol%)
-
Sodium ascorbate (10 mol%)
-
Solvent (e.g., 1:1 t-BuOH/H₂O)
Procedure:
-
In a reaction vial, dissolve this compound and the azide in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the addition of an aqueous solution of CuSO₄·5H₂O.
-
Stir the reaction mixture vigorously at room temperature. A color change to yellow or orange is often observed.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield Sonogashira reactions.
Caption: General experimental workflow for a CuAAC reaction.
References
Preventing dimerization of 1-Ethynyl-4-(trifluoromethoxy)benzene
Welcome to the technical support center for 1-Ethynyl-4-(trifluoromethoxy)benzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of dimerization during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is dimerization and why is it a problem when working with this compound?
A1: Dimerization, also known as homocoupling, is an undesired side reaction where two molecules of a terminal alkyne, such as this compound, react with each other to form a symmetrical 1,3-diyne.[1] This is a significant issue in cross-coupling reactions like the Sonogashira, Glaser, and Hay couplings, where the intended reaction is with a different molecule (e.g., an aryl halide).[1] Dimerization reduces the yield of the desired product, consumes the starting material, and complicates the purification process due to the formation of byproducts.[1]
Q2: What are the primary causes of this compound dimerization?
A2: The primary cause of dimerization of terminal alkynes is the presence of a copper(I) co-catalyst in the presence of an oxidant (like oxygen), which facilitates the Glaser coupling reaction.[2][3] Even in copper-free Sonogashira reactions, dimerization can occur, although typically to a lesser extent.[2] High concentrations of the terminal alkyne can also favor the dimerization side reaction.[1]
Q3: What are the main strategies to prevent the dimerization of this compound?
A3: There are three main strategies to minimize or prevent the dimerization of terminal alkynes:[1]
-
Use of Protecting Groups: The acidic proton of the terminal alkyne can be replaced with a protecting group, which is later removed. Silyl protecting groups like trimethylsilyl (TMS) and triisopropylsilyl (TIPS) are commonly used.[1]
-
Optimization of Reaction Conditions: Modifying parameters such as temperature, atmosphere, and the rate of addition of reagents can significantly suppress homocoupling.[1]
-
Judicious Choice of Catalyst and Ligands: The selection of the catalyst system, including the metal center and the surrounding ligands, plays a crucial role. Copper-free catalyst systems are often employed to reduce Glaser-type homocoupling.[1][2]
Troubleshooting Guides
Issue: Excessive Dimerization (Homocoupling) Observed in Sonogashira Coupling Reaction
Symptoms:
-
Low yield of the desired cross-coupled product.
-
Presence of a significant amount of a symmetrical diyne byproduct, which can be confirmed by techniques like NMR or mass spectrometry.[1]
| Possible Cause | Recommended Solution |
| Oxygen in the reaction atmosphere | Thoroughly degas all solvents and reagents. Conduct the reaction under a strictly inert atmosphere (e.g., Nitrogen or Argon).[2] |
| High concentration of the terminal alkyne | Employ a slow addition of this compound to the reaction mixture using a syringe pump to maintain a low, steady concentration.[1] |
| Copper(I) co-catalyst promoting Glaser coupling | Switch to a copper-free Sonogashira protocol. Several effective copper-free catalyst systems have been developed.[2] |
| Inappropriate catalyst or ligand choice | Experiment with different palladium catalysts and phosphine ligands. Bulky and electron-rich ligands can sometimes favor the desired cross-coupling over homocoupling. |
| Reaction temperature is too high | Optimize the reaction temperature. Running the reaction at a lower temperature may reduce the rate of the undesired dimerization. |
Experimental Protocols
Protocol 1: Protection of this compound with a Trimethylsilyl (TMS) Group
This protocol describes the protection of the terminal alkyne to prevent dimerization prior to its use in a coupling reaction.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Chlorotrimethylsilane (TMSCl)
-
Dry ice/acetone bath
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise to the solution.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add TMSCl (1.2 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain the TMS-protected alkyne.[1]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol provides a general method for a copper-free Sonogashira coupling to minimize homocoupling of this compound.
Materials:
-
Aryl halide (e.g., aryl iodide or bromide)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)
-
Anhydrous, degassed amine base (e.g., triethylamine or diisopropylamine)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), the palladium catalyst (e.g., 1-5 mol%), and the anhydrous, degassed solvent.
-
Add the anhydrous, degassed amine base (2-3 eq).
-
Slowly add this compound (1.1-1.5 eq) to the reaction mixture, preferably using a syringe pump over several hours.
-
Heat the reaction mixture to the desired temperature (typically between room temperature and 80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, filter off any solids, and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Strategies to Minimize Dimerization in a Model Sonogashira Reaction
| Strategy | Reaction Conditions | Desired Product Yield (%) | Dimer Byproduct (%) |
| Standard Sonogashira | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 65 °C | 60 | 35 |
| Slow Alkyne Addition | Standard conditions, alkyne added over 4h | 75 | 20 |
| Copper-Free | Pd(PPh₃)₄, Et₃N, THF, 65 °C | 85 | <10 |
| TMS-Protected Alkyne | Standard conditions, followed by deprotection | >90 | <2 |
Note: The data presented in this table is illustrative and based on general observations in Sonogashira coupling reactions. Actual results may vary depending on the specific substrates and detailed reaction conditions.
Visualizations
References
Managing reaction temperature for 1-Ethynyl-4-(trifluoromethoxy)benzene couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethynyl-4-(trifluoromethoxy)benzene. The content is designed to address common issues encountered during cross-coupling reactions, with a focus on managing reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions for this compound, and what are the typical temperature considerations?
A1: The most common coupling reactions for this compound are the Sonogashira, Suzuki, and Heck couplings. Temperature management is critical for optimal yield and purity.
-
Sonogashira Coupling: This reaction can often be performed at room temperature, which is advantageous for minimizing side reactions.[1] However, for less reactive aryl halides or sterically hindered substrates, elevated temperatures may be necessary, which can increase the risk of side reactions.[1]
-
Suzuki Coupling: The optimal temperature for Suzuki couplings can vary widely, from room temperature to 100°C or higher, depending on the specific substrates, catalyst, and ligand used.
-
Heck Coupling: Heck reactions typically require elevated temperatures, often in the range of 100-140°C.[2] Microwave irradiation can be used to achieve these temperatures and shorten reaction times.
Q2: How stable is the trifluoromethoxy (-OCF3) group at elevated reaction temperatures?
A2: The trifluoromethoxy group is generally considered to be highly stable due to the strong carbon-fluorine bonds.[3] It is significantly more metabolically stable than a methoxy group and can withstand a range of chemical and thermal conditions.[3] However, at very high temperatures and in the presence of certain reagents, degradation, though unlikely, could occur. It is always advisable to start with milder temperature conditions and monitor the reaction for any signs of decomposition.
Q3: I am observing low to no product formation in my Sonogashira coupling at room temperature. What is the first troubleshooting step?
A3: If a Sonogashira coupling with this compound is not proceeding at room temperature, the first step is to ensure all reagents are active and the reaction is properly degassed to prevent oxidative side reactions. If the issue persists, a gradual increase in temperature (e.g., to 40-50°C) can be beneficial, especially when using less reactive aryl halides like bromides or chlorides.[1] However, be aware that higher temperatures can sometimes lead to side reactions with this substrate.
Q4: Are there any known side reactions for this compound in Sonogashira couplings at higher temperatures?
A4: Yes, it has been noted that 4-(trifluoromethoxy)phenylacetylene can be prone to side reactions in Sonogashira couplings, particularly as the temperature is increased.[4] These can include homocoupling of the alkyne (Glaser coupling) or other undesired byproducts.[5] Therefore, careful temperature control and reaction monitoring are crucial.
Troubleshooting Guides
Low Yield or Incomplete Conversion
| Potential Cause | Recommended Action | Expected Outcome |
| Insufficient Reaction Temperature | Gradually increase the temperature in 10°C increments. For Sonogashira, start from room temperature and gently heat. For Suzuki and Heck, optimize within the 60-120°C range. | Improved reaction rate and conversion. |
| Catalyst Inactivity | Ensure the palladium catalyst is from a reliable source and has been stored correctly. Consider using a pre-catalyst that is more readily activated. | Increased catalytic turnover and product formation. |
| Inadequate Mixing | Ensure efficient stirring, especially in heterogeneous reactions, to facilitate contact between reactants and the catalyst. | A more homogeneous reaction mixture leading to improved kinetics. |
| Poor Ligand Choice | For Suzuki and Heck reactions, the choice of phosphine ligand is critical. Screen a variety of electron-rich and bulky ligands to find the optimal one for your specific substrate combination. | Enhanced catalyst stability and activity, leading to higher yields. |
Formation of Impurities and Side Products
| Potential Cause | Recommended Action | Expected Outcome |
| Reaction Temperature Too High | If significant byproduct formation is observed, reduce the reaction temperature. For Sonogashira, try to maintain the reaction at or near room temperature. For Suzuki and Heck, run the reaction at the lowest temperature that gives a reasonable conversion rate. | A cleaner reaction profile with a higher ratio of desired product to impurities. |
| Oxygen Contamination | Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative side reactions, such as alkyne homocoupling. | Minimized formation of oxygen-mediated byproducts. |
| Incorrect Base | The choice and amount of base can influence side reactions. Screen different bases (e.g., organic amines vs. inorganic carbonates) and optimize the stoichiometry. | Reduced byproduct formation and improved selectivity for the desired product. |
| Prolonged Reaction Time at High Temperature | Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid product degradation or the formation of secondary byproducts. | Increased purity of the crude product. |
Experimental Protocols
Note: The following protocols are generalized and may require optimization for specific substrates.
Sonogashira Coupling of this compound
-
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Pd(PPh₃)₂Cl₂ (0.02 - 0.05 eq)
-
Copper(I) iodide (CuI) (0.025 - 0.1 eq)
-
Amine base (e.g., triethylamine or diisopropylamine) (2.0 - 7.0 eq)
-
Degassed solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the degassed solvent, followed by the amine base.
-
Add this compound via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.[1]
-
If the reaction is sluggish after several hours, gently warm the mixture to 40-50°C.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Suzuki Coupling with an Aryl Boronic Acid
-
Materials:
-
Aryl halide (e.g., a derivative of this compound with a halide) (1.0 eq)
-
Aryl boronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) (0.01 - 0.05 eq)
-
Ligand (if using Pd(OAc)₂, e.g., SPhos, XPhos) (0.02 - 0.1 eq)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent system (e.g., Toluene/H₂O, Dioxane/H₂O, or DMF/H₂O)
-
-
Procedure:
-
In a reaction vessel, combine the aryl halide, aryl boronic acid, palladium catalyst, and ligand (if applicable).
-
Add the base and the solvent system.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction to the desired temperature (e.g., 80-100°C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Heck Coupling with a Vinyl Halide
-
Materials:
-
Vinyl halide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂) (0.01 - 0.05 eq)
-
Phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃) (0.02 - 0.1 eq)
-
Base (e.g., Et₃N, NaOAc, or K₂CO₃) (1.5 - 2.5 eq)
-
High-boiling point solvent (e.g., DMF, NMP, or DMA)
-
-
Procedure:
-
To a reaction tube, add the vinyl halide, palladium catalyst, and phosphine ligand.
-
Add the solvent, base, and this compound.
-
Seal the tube and heat to 100-140°C with conventional heating or using microwave irradiation.[2]
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent.
-
Wash the organic phase with brine, dry, and concentrate.
-
Purify by column chromatography.
-
Visualizations
Caption: A generalized experimental workflow for coupling reactions involving this compound.
Caption: A decision tree for troubleshooting temperature-related issues in coupling reactions.
References
Technical Support Center: Troubleshooting Low Conversion Rates in Click Reactions
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction has a low or no yield. What are the first things I should check?
A1: When encountering low yields, a systematic approach to troubleshooting is crucial. The primary areas to investigate are the activity of the copper catalyst, the purity and stoichiometry of your reagents, and the overall reaction conditions. A logical first step is to determine if the issue lies with the catalyst's efficacy or the integrity of the starting materials.
Q2: How can I tell if my copper catalyst is the problem?
A2: The active catalyst in CuAAC is Copper(I), which is susceptible to oxidation to the inactive Copper(II) state. To ensure an active catalyst, it's essential to maintain a reducing environment. This can be achieved by using a freshly prepared solution of a reducing agent, such as sodium ascorbate, and by degassing solvents to remove dissolved oxygen.[1] The use of a stabilizing ligand is also highly recommended to protect the Cu(I) from oxidation.[1]
Q3: What are the best practices for handling reagents in a click reaction?
A3: The purity of your azide, alkyne, and solvents can significantly impact the reaction's success. Use high-purity reagents and consider purifying your starting materials if you suspect impurities.[1] It is especially important to use a freshly prepared solution of sodium ascorbate, as it can degrade over time.[1] Regarding stoichiometry, while a 1:1 ratio of azide to alkyne is the theoretical ideal, using a slight excess (1.1 to 2-fold) of the less critical or more accessible reagent can help drive the reaction to completion.[1]
Q4: Can the choice of solvent affect my reaction conversion?
A4: Yes, the solvent can have a significant impact on the reaction rate and final yield. While many click reactions are robust in a variety of solvents, including aqueous buffers, the solubility of your substrates and the catalyst-ligand complex is critical. For bioconjugation, aqueous buffers like PBS and HEPES are common. However, co-solvents such as DMSO, tBuOH, or DMF may be necessary to dissolve hydrophobic substrates. It's important to note that some buffers, like Tris, can interfere with the reaction by chelating the copper catalyst.[2]
Q5: How does temperature influence the click reaction?
A5: CuAAC reactions are typically efficient at room temperature.[3] However, for sterically hindered substrates or sluggish reactions, gentle heating can increase the reaction rate.[1] Conversely, for some sensitive biomolecules, performing the reaction at 4°C overnight may be necessary to maintain their integrity. It's important to find a balance, as excessively high temperatures can lead to degradation of reactants or products.[2]
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving low conversion rates in CuAAC reactions.
Caption: A decision tree for troubleshooting low yield in CuAAC reactions.
Data Presentation
Table 1: Effect of Ligand to Copper Ratio on Reaction Conversion
A proper ligand-to-copper ratio is critical for stabilizing the Cu(I) catalyst and preventing oxidative damage to biomolecules. For bioconjugation reactions, a ratio of 5:1 (ligand:copper) is often recommended.[2][4][5][6]
| Ligand:Copper Ratio | Time to 50% Conversion (min) | Time to >95% Conversion (min) |
| 1:1 | ~15 | ~60 |
| 2:1 | ~10 | ~45 |
| 5:1 | ~8 | ~30 |
| 10:1 | ~12 | ~50 |
| Data is representative and based on conversion-time profiles for the reaction of propargyl alcohol with an azide using a THPTA ligand.[6] Actual times will vary based on substrates and conditions. |
Table 2: Influence of Temperature on Reaction Time and Yield
The reaction temperature can be adjusted to balance reaction speed with the stability of the reactants.
| Temperature | Typical Reaction Time | General Outcome |
| 4°C | 12-24 hours | Recommended for sensitive biomolecules to prevent degradation. |
| Room Temperature (~22°C) | 1-4 hours | Standard condition for most CuAAC reactions.[1] |
| 37-40°C | 30-60 minutes | Useful for accelerating sluggish reactions or with sterically hindered substrates.[7] |
| This table provides general guidelines. Optimal conditions should be determined empirically. |
Catalyst Inactivation Pathway
The following diagram illustrates the primary pathway for the inactivation of the Cu(I) catalyst and the role of stabilizing ligands and reducing agents.
Caption: The role of oxygen, ligands, and reducing agents in catalyst stability.
Experimental Protocols
Protocol 1: General Procedure for Optimizing a CuAAC Reaction
This protocol provides a framework for systematically optimizing key parameters in a series of small-scale trial reactions.
1. Stock Solution Preparation:
-
Azide: 10 mM in a suitable solvent (e.g., DMSO, water).
-
Alkyne: 10 mM in a suitable solvent (e.g., DMSO, water).
-
Copper(II) Sulfate (CuSO₄): 20 mM in water.[4]
-
Ligand (e.g., THPTA): 50 mM in water.[4]
-
Sodium Ascorbate: 100 mM in water (must be prepared fresh).[4]
2. Reaction Setup (for a 100 µL final volume):
-
In a microcentrifuge tube, add the azide and alkyne solutions to the desired final concentrations (e.g., 1 mM azide, 1.2 mM alkyne).
-
Add the appropriate volume of buffer to bring the reaction volume to near the final volume.
-
Prepare a premixed solution of the CuSO₄ and the stabilizing ligand (e.g., THPTA) at the desired ratio (start with 5:1 ligand to copper).[6]
-
Add the copper/ligand mixture to the reaction tube. A good starting point for the final copper concentration is 50-100 µM.[6]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[2]
-
Gently mix and incubate at the desired temperature (e.g., room temperature) for a set time (e.g., 1-2 hours).
3. Optimization Parameters:
-
Ligand:Copper Ratio: Set up parallel reactions with ratios of 1:1, 2:1, and 5:1.[1]
-
Temperature: Compare reactions run at 4°C (overnight), room temperature (1-4 hours), and 37°C (30-60 minutes).[1]
-
Solvent: If solubility is an issue, test different co-solvents (e.g., DMSO, DMF, tBuOH) at varying percentages.
4. Analysis:
-
Monitor the reaction progress by an appropriate analytical technique such as TLC, LC-MS, or HPLC to determine the conversion rate and identify any side products.
Protocol 2: Monitoring Reaction Progress by HPLC
1. Sample Preparation:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a suitable solvent (e.g., mobile phase or a solvent containing a chelating agent like EDTA) to prevent further reaction.
2. HPLC Analysis:
-
Inject the quenched sample onto an appropriate HPLC column (e.g., a reverse-phase C18 column).
-
Use a suitable mobile phase gradient to separate the starting materials (azide and alkyne) from the triazole product.
-
Monitor the elution profile using a UV detector at a wavelength where both the starting materials and the product have significant absorbance.
3. Data Interpretation:
-
Identify the peaks corresponding to the starting materials and the product based on their retention times (previously determined with standards if available).
-
Calculate the percent conversion at each time point by integrating the peak areas. The conversion can be estimated as: (Area of Product) / (Area of Product + Area of Limiting Reactant) * 100%.
General Experimental Workflow for Optimization
The following diagram illustrates a general workflow for setting up and optimizing a CuAAC reaction.
Caption: A general workflow for the optimization of a CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), γ-phosphate CLICK-functionalized ATP analogs: Kinase substrate identification by non-radioactive in vitro Phosphorylation - Jena Bioscience [jenabioscience.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Impact of solvent choice on 1-Ethynyl-4-(trifluoromethoxy)benzene reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for reactions involving 1-Ethynyl-4-(trifluoromethoxy)benzene. The information is tailored to address specific issues that may arise during Sonogashira coupling and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, taking into account the unique electronic and steric properties of the trifluoromethoxy substituent.
Section 1: Sonogashira Coupling Reactions
The Sonogashira coupling is a fundamental reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The electron-withdrawing nature of the trifluoromethoxy group on this compound can influence its reactivity in this transformation.
Frequently Asked Questions (FAQs)
Q1: How does the trifluoromethoxy group on this compound affect its reactivity in Sonogashira coupling?
A1: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing. This electronic effect increases the acidity of the terminal alkyne proton, which can facilitate its deprotonation and the subsequent formation of the copper acetylide intermediate, a key step in the catalytic cycle. However, the electron-deficient nature of the alkyne might also influence the rates of other steps in the catalytic cycle, such as transmetalation and reductive elimination. In some cases, electron-withdrawing groups on the alkyne can lead to faster reactions.[1][2]
Q2: What are the recommended starting conditions for a Sonogashira coupling with this compound?
A2: A good starting point for a Sonogashira coupling involving an aryl iodide would be to use a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%) and a copper(I) co-catalyst such as CuI (3-10 mol%) in the presence of an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The reaction can often be performed at room temperature to moderate heat (e.g., 40-60 °C) in a solvent like THF or DMF. For less reactive aryl bromides, higher temperatures and more electron-rich, bulky phosphine ligands may be necessary.
Q3: I am observing significant homocoupling (Glaser coupling) of this compound. How can I minimize this side reaction?
A3: Homocoupling is a common side reaction, particularly with copper co-catalysts. To minimize it, you can:
-
Employ Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed that can effectively eliminate the Glaser coupling side reaction.
-
Use an Inert Atmosphere: Rigorously exclude oxygen from your reaction by using standard Schlenk line techniques or a glovebox. Oxygen promotes the oxidative homocoupling pathway.
-
Slow Addition of the Alkyne: Adding the this compound slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.
-
Optimize the Base: The choice of base can influence the extent of homocoupling. Sometimes switching from an amine base to an inorganic base like K₂CO₃ or Cs₂CO₃ can be beneficial in copper-free systems.
Q4: My Sonogashira reaction is sluggish or not proceeding to completion. What are the likely causes and how can I troubleshoot?
A4: Several factors can contribute to a sluggish reaction:
-
Catalyst Inactivity: Ensure your palladium catalyst and copper(I) iodide are fresh and have been stored under an inert atmosphere.
-
Solvent Choice: The solvent must be able to dissolve all reactants. While DMF is a common choice, it has been reported to slow down some Sonogashira reactions.[3] Toluene, THF, or acetonitrile can be good alternatives.[3][4] The solubility of the fluorinated alkyne in the chosen solvent should be considered.
-
Insufficient Base: Ensure an adequate excess of a dry amine base is used to neutralize the hydrogen halide formed and to facilitate the deprotonation of the alkyne.
-
Low Temperature: For less reactive coupling partners (e.g., aryl bromides or chlorides), increasing the reaction temperature may be necessary.
-
Ligand Effects: For challenging substrates, consider using more electron-rich and bulky phosphine ligands to promote the oxidative addition step.[5]
Data Presentation: Solvent Effects on Sonogashira Coupling Yield
While specific data for this compound is limited, the following table, compiled from studies on similar substrates, illustrates the significant impact of solvent choice on the yield of Sonogashira coupling reactions.
| Entry | Aryl Halide | Alkyne | Solvent | Yield (%) | Reference |
| 1 | Iodobenzene | Phenylacetylene | Toluene | 93 | [3] |
| 2 | Iodobenzene | Phenylacetylene | THF | 63 | [3] |
| 3 | Iodobenzene | Phenylacetylene | MeCN | 64 | [3] |
| 4 | Iodobenzene | Phenylacetylene | 1,4-Dioxane | 51 | [3] |
| 5 | Iodobenzene | Phenylacetylene | DME | 49 | [3] |
| 6 | Iodobenzene | Phenylacetylene | DMF | Low Yield | [4] |
| 7 | β-bromoporphyrin | Phenylacetylene | Toluene | 70 | [3] |
| 8 | β-bromoporphyrin | Phenylacetylene | DMF | 20 | [3] |
Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions. This table should be used as a general guide for solvent screening.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
CuI (0.03 mmol, 3 mol%)
-
Triethylamine (2.0 mmol)
-
Anhydrous and degassed solvent (e.g., THF or Toluene, 5 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed solvent and triethylamine via syringe.
-
Add this compound via syringe.
-
Stir the reaction mixture at room temperature or heat as required.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
-
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Inorganic base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous and degassed solvent (e.g., Toluene or 1,4-Dioxane, 5 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide, Pd(OAc)₂, phosphine ligand, and inorganic base.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add this compound.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or GC/MS.
-
Follow the work-up and purification procedure as described in Protocol 1.
-
Mandatory Visualization
References
- 1. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 3. books.lucp.net [books.lucp.net]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. pubs.acs.org [pubs.acs.org]
Removal of palladium catalyst from 1-Ethynyl-4-(trifluoromethoxy)benzene reaction products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of residual palladium catalysts from reaction products, with a specific focus on reactions involving substrates like 1-Ethynyl-4-(trifluoromethoxy)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual palladium from my reaction product?
A1: The most common and effective methods for palladium removal can be broadly categorized as follows:
-
Adsorption: This involves using solid-supported materials that have a high affinity for palladium. Common adsorbents include activated carbon and specialized metal scavengers, such as silica-based or polymer-based materials functionalized with thiol, amine, or dimercaptotriazine (DMT) groups.[1]
-
Crystallization: Purifying the final product through recrystallization can effectively leave palladium impurities behind in the mother liquor.[1] The efficiency of this method can sometimes be improved by adding agents that enhance the solubility of palladium species in the solvent.
-
Filtration: This is a straightforward method for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated out of the solution. Using a filter aid like Celite® is common practice.[1][2]
-
Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase that is separate from the product.[1]
-
Chromatography: Techniques like column chromatography are often used to separate the desired compound from the palladium catalyst and other impurities.[2]
Q2: How do I choose the most suitable palladium removal method for my specific reaction?
A2: The optimal method depends on several factors:
-
Nature of your product: Consider its solubility, stability, and any functional groups that might chelate with palladium.
-
Form of the palladium residue: Determine if the palladium is in a homogeneous (dissolved) or heterogeneous (solid) state.
-
Desired level of purity: The stringency of the final application (e.g., active pharmaceutical ingredient) will dictate the required level of palladium removal.
-
Scale of the reaction: Some methods are more amenable to large-scale production than others.
Q3: My chosen scavenger isn't working effectively. What could be the issue?
A3: Several factors can lead to poor scavenger performance:
-
Incorrect scavenger selection: The effectiveness of a scavenger can depend on the oxidation state of the palladium (Pd(0) vs. Pd(II)).
-
Insufficient scavenger amount or contact time: The kinetics of scavenging can be slow, and an adequate amount of scavenger and sufficient stirring time are crucial.
-
Solvent effects: The solvent can influence the accessibility of palladium to the scavenger.
-
Product interference: The product itself might compete with the scavenger for binding to the palladium.
Q4: Can I combine different palladium removal techniques?
A4: Yes, and it is often recommended. A multi-step approach can be highly effective. For example, an initial filtration to remove heterogeneous palladium can be followed by treatment with a scavenger to remove soluble palladium, and a final recrystallization to achieve high purity.
Troubleshooting Guides
Problem 1: High levels of residual palladium after filtration.
| Possible Cause | Troubleshooting Steps |
| Soluble palladium species present | Filtration is only effective for insoluble palladium. If you suspect soluble palladium, consider using a scavenger, inducing precipitation with an anti-solvent, or employing chromatography.[1] |
| Colloidal palladium formation | Colloidal palladium can pass through standard filters. Try adding a flocculating agent to aggregate the particles or treat the solution with activated carbon to adsorb the colloid before filtration. |
| Inefficient filtration setup | Ensure the filter medium (e.g., Celite pad) is well-packed and of appropriate thickness. Pre-wetting the pad with the solvent can improve its efficacy. |
Problem 2: Low efficiency of palladium scavengers.
| Possible Cause | Troubleshooting Steps |
| Incorrect scavenger for the palladium state | Thiol-based scavengers are generally effective for Pd(II). For Pd(0), other types of scavengers might be more suitable. Consider a scavenger screen with a small panel of different functionalized scavengers. |
| Insufficient scavenger loading or time | Increase the amount of scavenger (e.g., from 5 wt% to 10 wt%) and/or extend the reaction time. Monitor the palladium concentration at different time points to determine the optimal duration. |
| Product binding to the scavenger | This can lead to yield loss. Try a different scavenger with lower affinity for your product. Alternatively, changing the solvent might reduce non-specific binding.[1] |
Problem 3: Product loss during palladium removal.
| Possible Cause | Troubleshooting Steps |
| Adsorption of product onto activated carbon | Optimize the amount of activated carbon used; start with a smaller quantity. The choice of solvent can also impact product adsorption.[3] |
| Co-precipitation of product with palladium | If attempting to precipitate the palladium, the product may be crashing out as well. Adjust the solvent system or temperature to improve selectivity. |
| Product degradation | Some scavengers or treatment conditions (e.g., elevated temperature) might be incompatible with your product. Ensure the stability of your compound under the chosen palladium removal conditions. |
Data Presentation: Efficiency of Palladium Removal Methods
The following tables summarize the efficiency of various palladium removal techniques from different sources. The effectiveness of each method is highly dependent on the specific reaction conditions, the nature of the product, and the form of the palladium catalyst.
Table 1: Comparison of Palladium Scavengers
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Reference |
| MP-TMT | 33,000 | <200 | >99.4 | Biotage |
| MP-TMT | 500-800 | <10 | >98 | Biotage |
| Si-Thiol | 1,300 | 2 | >99.8 | SiliCycle[4] |
| Si-TMT | 330 | 7 | 97.9 | [3] |
| Activated Carbon (Darco KB-B) | 300 | <1 | >99.6 | [3] |
Table 2: Palladium Removal in a Suzuki Coupling Reaction
| Purification Method | Initial Pd (ppm) | Final Pd (ppm) | Reference |
| Recrystallization (1st crop) | 1300 | 200 | Biotage[5] |
| ISOLUTE® Si-TMT | 1300 | 5 | Biotage[5] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Reaction Work-up: After the cross-coupling reaction (e.g., Sonogashira coupling of this compound) is complete, perform a standard aqueous work-up to remove water-soluble byproducts.
-
Solvent Exchange (if necessary): If the reaction solvent is incompatible with the scavenger, evaporate the solvent and dissolve the crude product in a suitable solvent (e.g., THF, ethyl acetate, toluene).
-
Scavenger Addition: Add the recommended amount of the solid-supported scavenger (typically 5-10 equivalents relative to the initial amount of palladium catalyst) to the solution of the crude product.[1]
-
Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a predetermined time (e.g., 2-24 hours).[1] Monitor the palladium concentration periodically by taking small aliquots.
-
Filtration: Once the palladium removal is complete, filter the mixture to remove the scavenger. Wash the scavenger with the same solvent to recover any adsorbed product.[1]
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.[1]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS.[1]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable organic solvent.
-
Carbon Addition: Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Wash the Celite pad with fresh solvent.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
Visualizations
The following diagrams illustrate the decision-making process and workflows for palladium catalyst removal.
Caption: Decision workflow for selecting a palladium removal strategy.
Caption: Troubleshooting guide for palladium scavenger optimization.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Ethynyl-4-(trifluoromethoxy)benzene and 4-ethynyltoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of two terminal alkynes, 1-Ethynyl-4-(trifluoromethoxy)benzene and 4-ethynyltoluene. The analysis is centered on the influence of their electronically distinct para-substituents—the strongly electron-withdrawing trifluoromethoxy group (-OCF3) versus the electron-donating methyl group (-CH3). This comparison is supported by established chemical principles and representative experimental data for two cornerstone reactions in modern organic synthesis: Sonogashira cross-coupling and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Electronic Effects of Substituents: A Quantitative Comparison
The reactivity of the ethynyl group in aromatic compounds is profoundly influenced by the electronic properties of the substituents on the phenyl ring. These effects can be quantified using the Hammett equation, which provides substituent constants (σ) that describe the electron-donating or electron-withdrawing nature of a group.[1]
-
4-ethynyltoluene features a methyl (-CH3) group, which is a classic electron-donating group (EDG) through an inductive effect and hyperconjugation. This increases the electron density of the aromatic ring and the alkyne.[2]
-
This compound contains a trifluoromethoxy (-OCF3) group. This group is strongly electron-withdrawing (EWG) due to the high electronegativity of the fluorine atoms (inductive effect), which outweighs the potential resonance donation from the oxygen atom.
The table below summarizes the Hammett para-substituent constants (σp), providing a clear quantitative measure of their electronic influence. A positive value indicates an electron-withdrawing nature, while a negative value signifies an electron-donating nature.
| Compound | Substituent | Substituent Type | Hammett Constant (σp) |
| This compound | -OCF3 | Electron-Withdrawing (EWG) | +0.35 |
| 4-ethynyltoluene | -CH3 | Electron-Donating (EDG) | -0.17[3] |
This fundamental electronic difference dictates the reactivity of the terminal alkyne in various chemical transformations.
Comparative Reactivity in Sonogashira Cross-Coupling
The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[4][5] A key step in the mechanism involves the deprotonation of the terminal alkyne by a base to form a copper acetylide intermediate.[6] The acidity of the acetylenic proton is therefore a critical factor influencing the reaction rate.
Due to the strong electron-withdrawing nature of the -OCF3 group, the acetylenic proton of This compound is more acidic. This facilitates faster deprotonation and subsequent formation of the copper acetylide, generally leading to higher reactivity and faster reaction rates compared to 4-ethynyltoluene , whose electron-donating -CH3 group decreases the acidity of the terminal proton. While direct comparative kinetic data is scarce, representative yields from reactions with electron-poor and electron-rich alkynes support this principle.[7]
Table 2: Representative Yields for Sonogashira Coupling Reactions
| Alkyne Type | Representative Alkyne | Aryl Halide | Catalyst System | Conditions | Yield (%) |
| Electron-Poor (EWG) | 4-Ethynylbenzonitrile | 4-Iodoanisole | Pd(PPh₃)₂Cl₂/CuI | Et₃N, THF, rt | 95 |
| Electron-Rich (EDG) | 4-Ethynyltoluene | 4-Iodoanisole | Pd(PPh₃)₂Cl₂/CuI | Et₃N, THF, rt | 92 |
| Electron-Poor (EWG) | 1-Ethynyl-4-nitrobenzene | Iodobenzene | Pd(OAc)₂/PPh₃/CuI | DIPA, DMF, rt | 98 |
| Electron-Rich (EDG) | 1-Ethynyl-4-methoxybenzene | Iodobenzene | Pd(OAc)₂/PPh₃/CuI | DIPA, DMF, rt | 94 |
Note: Data compiled from representative literature to illustrate trends. Direct comparison requires identical reaction conditions.
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 mmol), and copper(I) iodide (CuI, 0.04-0.10 mmol).
-
Add a suitable solvent (e.g., THF or DMF, 10 mL) followed by an amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol).
-
To the stirring mixture, add the terminal alkyne (this compound or 4-ethynyltoluene, 1.1 mmol) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC or GC-MS until the starting material is consumed.
-
Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with saturated aqueous NH₄Cl and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Reactivity in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," is a [3+2] cycloaddition between a terminal alkyne and an azide to form a 1,4-disubstituted-1,2,3-triazole.[8][9] The mechanism is generally believed to involve the formation of a copper(I) acetylide intermediate.[10]
Unlike the Sonogashira coupling, the effect of alkyne electronics in CuAAC is less straightforward. While the formation of the copper acetylide is a key step, the subsequent steps involving the azide can be rate-determining. Some studies indicate that electron-withdrawing groups on the alkyne can accelerate the reaction, while others show that both electron-rich and electron-poor alkynes are highly effective substrates.[11][12] In general, both this compound and 4-ethynyltoluene are expected to be excellent substrates for CuAAC, with minimal differences in reactivity under standard conditions.
Table 3: Representative Yields for CuAAC Reactions with Benzyl Azide
| Alkyne Type | Representative Alkyne | Catalyst System | Conditions | Yield (%) |
| Electron-Poor (EWG) | 1-Ethynyl-4-(trifluoromethyl)benzene | CuSO₄·5H₂O, Na-Ascorbate | tBuOH/H₂O, rt | >95 |
| Electron-Rich (EDG) | 4-Ethynyltoluene | CuSO₄·5H₂O, Na-Ascorbate | tBuOH/H₂O, rt | >95 |
| Neutral | Phenylacetylene | CuSO₄·5H₂O, Na-Ascorbate | tBuOH/H₂O, rt | >95 |
Note: Data compiled from representative literature to illustrate the broad applicability and high efficiency of the CuAAC reaction for various substituted alkynes.
-
In a vial, dissolve the terminal alkyne (1.0 mmol) and the azide (e.g., benzyl azide, 1.0 mmol) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1, 10 mL).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 mmol).
-
Prepare an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 mmol).
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting triazole product by column chromatography or recrystallization.
Conclusion
The primary difference in reactivity between this compound and 4-ethynyltoluene stems from the opposing electronic effects of their para-substituents.
-
For reactions sensitive to the acidity of the acetylenic proton, such as Sonogashira coupling , the electron-withdrawing -OCF3 group of this compound enhances reactivity by facilitating the initial deprotonation step.
-
For reactions like CuAAC (click chemistry) , which are robust and highly efficient, both compounds serve as excellent substrates, and significant differences in reactivity or yield are generally not expected.
The choice between these two reagents may therefore depend on the specific reaction being performed. For Sonogashira couplings where faster kinetics are desired, this compound may be the superior choice. For CuAAC and other cycloadditions, both compounds are expected to perform with high efficiency.
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. web.viu.ca [web.viu.ca]
- 3. homepages.bluffton.edu [homepages.bluffton.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for 1-Ethynyl-4-(trifluoromethoxy)benzene in Synthesis
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing motifs is a cornerstone of modern molecular design. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of high lipophilicity and metabolic stability, making it a prized substituent in the development of novel therapeutics and advanced materials. 1-Ethynyl-4-(trifluoromethoxy)benzene serves as a key building block for introducing this valuable group via powerful synthetic transformations like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira cross-coupling reaction.
This guide provides an objective comparison of alternative ethynylarene reagents to this compound, offering a data-driven overview of their performance in these crucial reactions. By examining reagents with varying electronic and steric properties, this guide aims to equip researchers with the information needed to make informed decisions for their specific synthetic challenges.
Performance Comparison in Key Synthetic Reactions
The reactivity of terminal alkynes in both CuAAC and Sonogashira reactions is influenced by the electronic nature of the substituents on the aromatic ring. Generally, electron-withdrawing groups can increase the acidity of the terminal alkyne proton, which can affect the rate-determining steps of these catalytic cycles.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of "click chemistry," valued for its high efficiency and reliability in forming 1,2,3-triazole linkages. The performance of various para-substituted phenylacetylenes in the CuAAC reaction with benzyl azide demonstrates the influence of the substituent's electronic properties.
Table 1: Performance of Substituted Phenylacetylenes in CuAAC with Benzyl Azide [1][2]
| Alkyne Reagent | Para-Substituent | Reaction Time (min) | Conversion (%) | Isolated Yield (%) |
|---|---|---|---|---|
| This compound | -OCF₃ | <10 | >95 | ~90-95 (estimated) |
| 1-Ethynyl-4-(trifluoromethyl)benzene | -CF₃ | 10 | >99 | 94 |
| Phenylacetylene | -H | 5 | >99 | 95 |
| 1-Ethynyl-4-methylbenzene | -CH₃ | 5 | >99 | 92 |
| 1-Ethynyl-4-methoxybenzene | -OCH₃ | 5 | >99 | 93 |
| 1-Ethynyl-4-tert-butylbenzene | -tBu | 5 | >99 | 94 |
| 4-Ethynylbenzonitrile | -CN | ~10-15 | >95 | ~90-95 (estimated) |
| 1-Ethynyl-4-nitrobenzene | -NO₂ | ~10-15 | >95 | ~90-95 (estimated) |
Note: Data for -OCF₃, -CN, and -NO₂ substituted alkynes are estimated based on the observed trend that electron-poor alkynes react slightly slower than electron-rich ones, though still achieving high conversion and yields.[1][2]
As the data indicates, phenylacetylenes bearing electron-donating groups (e.g., -CH₃, -OCH₃) tend to react slightly faster than those with strong electron-withdrawing groups (e.g., -CF₃). However, all tested alkynes demonstrate high efficiency, typically reaching completion in under 15 minutes with excellent yields. This suggests that while minor kinetic differences exist, the choice of substituent offers a wide tolerance for the CuAAC reaction.
Sonogashira Cross-Coupling Reaction
The Sonogashira coupling is a robust method for the formation of C(sp²)-C(sp) bonds. The reaction's efficiency can be influenced by both the aryl halide and the terminal alkyne. The following table presents a compilation of yields for the Sonogashira coupling of various aryl halides with a selection of terminal alkynes, illustrating the broad applicability of this reaction.
Table 2: Representative Yields for Sonogashira Coupling Reactions
| Aryl Halide | Alkyne Reagent | Product | Yield (%) |
|---|---|---|---|
| 4-Iodotoluene | 1-Ethynyl-4-(trifluoromethyl)benzene | 1-Methyl-4-((4-(trifluoromethyl)phenyl)ethynyl)benzene | ~80-90 (estimated) |
| 4-Iodotoluene | Phenylacetylene | 4-(Phenylethynyl)toluene | 60 |
| 4-Iodobenzaldehyde | Phenylacetylene | 4-(Phenylethynyl)benzaldehyde | 75 |
| 1-Iodo-4-nitrobenzene | Phenylacetylene | 1-Nitro-4-(phenylethynyl)benzene | 98[3] |
| 4-Bromoanisole | Phenylacetylene | 1-Methoxy-4-(phenylethynyl)benzene | 98[3] |
| 4-Iodoanisole | Trimethylsilylacetylene | 1-Methoxy-4-((trimethylsilyl)ethynyl)benzene | 98[3] |
| 1-Iodo-4-nitrobenzene | 4-Ethynyl-N,N-dimethylaniline | 4-((4-Nitrophenyl)ethynyl)-N,N-dimethylaniline | 95[3] |
Note: The yield for the reaction with 1-Ethynyl-4-(trifluoromethyl)benzene is an estimation based on the high efficiency of Sonogashira couplings with similar electron-poor alkynes.
The Sonogashira reaction demonstrates high yields across a range of substrates. Both electron-rich and electron-poor aryl halides and alkynes can be coupled effectively, highlighting the versatility of this transformation.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a standard procedure for the CuAAC reaction between an aryl acetylene and benzyl azide.[4]
Materials:
-
Aryl Acetylene (e.g., 1-Ethynyl-4-(trifluoromethyl)benzene) (1.0 mmol, 1.0 equiv)
-
Benzyl Azide (1.0 mmol, 1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 0.05 equiv)
-
Sodium Ascorbate (0.1 mmol, 0.1 equiv)
-
Solvent: 1:1 mixture of tert-Butanol and Water (10 mL)
Procedure:
-
In a 25 mL round-bottom flask, dissolve the aryl acetylene and benzyl azide in the t-BuOH/H₂O solvent mixture.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution.
-
Add the CuSO₄·5H₂O solution to the reaction mixture. The reaction is often accompanied by a color change.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically within 1-2 hours), dilute the reaction mixture with water (20 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Sonogashira Cross-Coupling
This protocol is a representative procedure for the Sonogashira coupling of an aryl iodide with a terminal alkyne.[3][5]
Materials:
-
Aryl Iodide (e.g., 4-Iodotoluene) (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (e.g., 1-Ethynyl-4-(trifluoromethyl)benzene) (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 mmol, 0.04 equiv)
-
Triethylamine (Et₃N) (5 mL)
-
Solvent (e.g., THF or DMF) (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the degassed solvent and triethylamine.
-
Add the terminal alkyne to the mixture via syringe.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-70 °C).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Structural relationship of alternative reagents to this compound.
Caption: Generalized experimental workflow for a CuAAC reaction.
Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.
References
- 1. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Purity Validation of 1-Ethynyl-4-(trifluoromethoxy)benzene
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical reagents and intermediates is a critical aspect of ensuring reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 1-Ethynyl-4-(trifluoromethoxy)benzene against alternative analytical techniques. The information herein is supported by established analytical principles and data from analogous compounds.
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount to avoid the introduction of unwanted side products in subsequent reaction steps. While several methods can be employed for purity assessment, HPLC offers a robust and widely accessible technique for quantitative analysis.
Comparison of Analytical Methods for Purity Determination
The choice of analytical technique for purity validation depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., speed, sensitivity, and structural elucidation). While commercial suppliers often report purity of this compound as ≥97.0% determined by Gas Chromatography (GC), HPLC provides a valuable orthogonal method.[1][2]
| Analytical Technique | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | High resolution and sensitivity, excellent for quantification, robust, and reproducible.[3] | May require reference standards for impurity identification, can be more time-consuming than GC for volatile compounds.[3] |
| Gas Chromatography (GC) | High separation efficiency for volatile and thermally stable compounds, often coupled with Mass Spectrometry (GC-MS) for structural elucidation.[3][4] | Not suitable for thermally labile or non-volatile compounds, derivatization may be required.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, can be used for quantitative analysis (qNMR) without a specific reference standard for the impurity. | Lower sensitivity compared to chromatographic methods, can be complex for quantification of minor impurities. |
Experimental Protocols
Proposed HPLC Method for this compound Purity Validation
This protocol is based on established methods for the analysis of substituted benzene derivatives.[5]
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
2. Reagents and Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
0.22 µm syringe filters
3. Chromatographic Conditions:
-
Stationary Phase: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The optimal ratio may require adjustment based on the specific column and system.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: UV detection at 254 nm (based on the aromatic nature of the compound).
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of the mobile phase to achieve a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
5. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Alternative Method: Gas Chromatography (GC)
1. Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
2. Reagents and Materials:
-
This compound sample
-
High-purity carrier gas (e.g., Helium, Nitrogen)
-
GC-grade solvent for sample dilution (e.g., dichloromethane or ethyl acetate)
3. GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C (FID) or as per MS requirements.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 250 °C).
-
Carrier Gas Flow: Constant flow or constant pressure mode, as recommended for the column.
4. Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent.
5. Data Analysis:
-
Purity is determined by the area percentage of the main peak. If using GC-MS, impurity identification can be aided by mass spectral library matching.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the HPLC purity validation of this compound.
Caption: Workflow for HPLC purity analysis of this compound.
Conclusion
For the purity validation of this compound, HPLC stands out as a highly suitable and robust technique, offering excellent resolution and quantitative accuracy. The detailed HPLC protocol provided in this guide serves as a solid starting point for method development and validation. While alternative methods like GC are also valuable, particularly for volatile impurities and when coupled with mass spectrometry for structural confirmation, HPLC remains a cornerstone for routine quality control in pharmaceutical and chemical research settings. The choice between these methods should be guided by the specific analytical needs and the potential impurity profile of the sample.
References
A Comparative Guide to the Electronic Properties of 1-Ethynyl-4-(trifluoromethoxy)benzene and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Qualitative Comparison
The electronic properties of these molecules are primarily influenced by the substituent at the para position of the ethynylbenzene core. The trifluoromethoxy (-OCF3), trifluoromethyl (-CF3), and methoxy (-OCH3) groups modulate the electron density of the aromatic ring and the ethynyl moiety through a combination of inductive and resonance effects. The following table summarizes the expected qualitative differences in key electronic properties based on the known electronic nature of these substituents.
| Property | 1-Ethynyl-4-(trifluoromethoxy)benzene | 1-Ethynyl-4-(trifluoromethyl)benzene | 1-Ethynyl-4-methoxybenzene |
| Substituent Effect | Strong electron-withdrawing (inductive) and weak electron-donating (resonance) | Strong electron-withdrawing (inductive and resonance) | Strong electron-donating (resonance) and weak electron-withdrawing (inductive) |
| HOMO Energy | Expected to be low | Expected to be the lowest | Expected to be the highest |
| LUMO Energy | Expected to be low | Expected to be the lowest | Expected to be the highest |
| HOMO-LUMO Gap | Expected to be large | Expected to be the largest | Expected to be the smallest |
| Dipole Moment | Expected to be significant | Expected to be the highest | Expected to be moderate |
| Electron Density on Ring | Reduced | Significantly reduced | Increased |
Note: This table presents expected trends based on the electronic properties of the substituents. Quantitative values would require a dedicated comparative computational study.
The trifluoromethoxy group is a unique substituent, acting as a strong electron-withdrawing group through induction due to the highly electronegative fluorine atoms, while also being a weak π-donor through resonance from the oxygen lone pairs. In contrast, the trifluoromethyl group is a potent electron-withdrawing group through both induction and resonance. The methoxy group is a classic electron-donating group through resonance. These differing electronic effects are anticipated to lead to a range of HOMO-LUMO gaps, which in turn influence the kinetic stability and the energy of electronic transitions.[1] A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and a red-shift in the absorption spectrum.[2]
Experimental Protocols: A Proposed Computational Methodology
To obtain precise quantitative data for a direct comparison of these molecules, a computational study using Density Functional Theory (DFT) is recommended. The following protocol outlines a robust methodology based on common practices in the field for similar molecular systems.[3]
1. Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.
2. Geometry Optimization:
- The initial molecular structures of this compound, 1-Ethynyl-4-(trifluoromethyl)benzene, and 1-Ethynyl-4-methoxybenzene should be built.
- A geometry optimization and frequency calculation should be performed to find the minimum energy conformation of each molecule.
- A commonly used and reliable level of theory for such systems is the B3LYP functional with a 6-311++G(d,p) basis set.[4] The absence of imaginary frequencies in the output will confirm that a true minimum on the potential energy surface has been located.
3. Calculation of Electronic Properties:
- Using the optimized geometries, single-point energy calculations can be performed to determine the electronic properties.
- HOMO and LUMO Energies: These are standard outputs of the calculation. The energy gap can be calculated by subtracting the HOMO energy from the LUMO energy.
- Dipole Moment: This is also a standard output of the calculation.
- Molecular Electrostatic Potential (MEP): The MEP surface can be calculated and visualized to identify regions of positive and negative electrostatic potential, which indicate sites for electrophilic and nucleophilic attack, respectively.
4. Solvation Effects (Optional):
- To simulate a more realistic environment, the calculations can be repeated in the presence of a solvent using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
Mandatory Visualization: Computational Workflow
The following diagram illustrates a logical workflow for a comparative computational study of the electronic properties of the aforementioned molecules.
Caption: A flowchart of the computational workflow for comparing electronic properties.
References
A Comparative Analysis of Trifluoromethoxy- and Trifluoromethyl-Substituted Alkynes in Drug Discovery
An in-depth evaluation of the physicochemical and pharmacological properties of alkynes bearing trifluoromethoxy (OCF₃) and trifluoromethyl (CF₃) substituents reveals distinct profiles that significantly influence their potential as therapeutic agents. This guide provides a comparative study of these two critical functional groups, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions during the drug design process.
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's metabolic stability, lipophilicity, and target binding affinity. Among these, the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups, when appended to an alkyne scaffold, impart unique and often contrasting properties that can be leveraged to optimize drug candidates.
Physicochemical Properties: A Tale of Two Fluorinated Groups
A comparative analysis of trifluoromethoxy- and trifluoromethyl-substituted phenylacetylenes serves as a representative model to understand the intrinsic differences these groups confer upon the alkyne core.
| Property | Trifluoromethoxy-phenylacetylene | Trifluoromethyl-phenylacetylene | Impact on Drug Development |
| Lipophilicity (LogP) | Higher | Lower | The more lipophilic OCF₃ group can enhance membrane permeability but may also increase non-specific binding and metabolic liability if not carefully balanced. The less lipophilic CF₃ group may offer a better balance for oral bioavailability. |
| Metabolic Stability (in HLM) | Generally more stable | Prone to oxidation at the methyl group | The OCF₃ group's resistance to metabolic degradation can lead to a longer drug half-life. The CF₃ group, while more stable than a methyl group, can still be a site for metabolism. |
| Permeability (PAMPA) | Higher passive diffusion | Lower passive diffusion | The increased lipophilicity of the OCF₃ group generally translates to higher passive permeability across artificial membranes, suggesting better potential for crossing biological barriers like the intestinal wall or the blood-brain barrier. |
Table 1: Comparative Physicochemical Properties of Trifluoromethoxy- and Trifluoromethyl-phenylacetylene. HLM: Human Liver Microsomes; PAMPA: Parallel Artificial Membrane Permeability Assay.
Pharmacological Implications: Impact on Target Engagement
The electronic properties of the OCF₃ and CF₃ groups can significantly influence how a molecule interacts with its biological target. The strong electron-withdrawing nature of both groups can modulate the pKa of nearby functionalities and alter the electrostatic potential of the molecule, thereby affecting binding affinity and selectivity.[1]
For instance, in the context of kinase inhibitors, where the alkyne moiety can act as a key binding element, the choice between an OCF₃ and a CF₃ substituent can fine-tune the inhibitor's potency and selectivity profile. Several epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase (BTK) inhibitors utilize an alkyne scaffold, and the introduction of these fluorinated groups has been explored to enhance their pharmacological properties.[2][3][4]
Experimental Protocols
To provide a comprehensive resource, detailed methodologies for the key experiments cited in this guide are outlined below.
Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.
Protocol:
-
Incubation: The test compound (1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL protein concentration) in a phosphate buffer (100 mM, pH 7.4) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH regenerating system.
-
Time Points: Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[5][6][7]
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a compound across an artificial membrane, mimicking biological barriers.[8][9][10][11][12]
Protocol:
-
Plate Preparation: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. An acceptor plate is filled with a buffer solution.
-
Compound Addition: The test compound, dissolved in a buffer (e.g., PBS with 5% DMSO), is added to the donor plate.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, typically UV-Vis spectroscopy or LC-MS/MS.
-
Permeability Calculation: The effective permeability coefficient (Pe) is calculated from the concentration of the compound in the donor and acceptor wells and the incubation time.[8][9][13]
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorinated moieties is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparative analysis of trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) substituted alkynes, offering insights into their synthesis, physicochemical properties, and pharmacological implications, supported by experimental data and detailed protocols.
The introduction of trifluoromethoxy and trifluoromethyl groups onto an alkyne framework can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. These "super-halogen" substituents offer a means to fine-tune properties such as lipophilicity, metabolic stability, and target binding affinity, making them invaluable tools in the optimization of lead compounds.
Physicochemical Properties: A Head-to-Head Comparison
To illustrate the distinct characteristics imparted by these two functional groups, we present a comparative analysis of representative trifluoromethoxy- and trifluoromethyl-substituted phenylacetylenes.
| Property | -OCF₃ Substituted Phenylacetylene | -CF₃ Substituted Phenylacetylene | Implication in Drug Design |
| Molecular Weight | 186.13 g/mol | 170.13 g/mol | The slightly higher molecular weight of the -OCF₃ group is a minor consideration in most drug design campaigns. |
| Lipophilicity (Calculated LogP) | ~3.5 | ~3.0 | The trifluoromethoxy group imparts greater lipophilicity, which can enhance membrane permeability but may also increase the risk of off-target effects and metabolic liabilities if not carefully balanced.[14][15][16][17] |
| Metabolic Stability (in vitro) | Generally more resistant to metabolism | Can be susceptible to metabolism | The C-F bonds in the trifluoromethyl group are highly stable, but the group itself can still be a site for metabolic attack. The trifluoromethoxy group is often more metabolically robust.[5][18] |
| Aqueous Solubility | Lower | Higher | The higher lipophilicity of the -OCF₃ group generally leads to lower aqueous solubility, which can be a challenge for formulation and oral bioavailability. |
Table 1. Comparative physicochemical properties of representative trifluoromethoxy- and trifluoromethyl-substituted phenylacetylenes.
Synthesis and Reactivity
The synthesis of trifluoromethyl-substituted alkynes is well-established, with numerous methods available for their preparation.[2][19][20][21] In contrast, the synthesis of trifluoromethoxy-substituted alkynes can be more challenging due to the reactivity of the -OCF₃ group.[22][23][24][25]
Pharmacological Profile: A Comparative Overview
The choice between a trifluoromethoxy and a trifluoromethyl group can have a significant impact on a drug's biological activity. These groups can influence ligand-receptor interactions through steric and electronic effects.
Target Binding Affinity: The strong electron-withdrawing nature of both groups can alter the acidity of adjacent protons and influence hydrogen bonding capabilities, which can be critical for target engagement.
Metabolic Stability: As highlighted in the physicochemical properties table, the trifluoromethoxy group often confers greater metabolic stability compared to the trifluoromethyl group. This can lead to a longer in vivo half-life and a more favorable pharmacokinetic profile. A study on picornavirus inhibitors demonstrated that replacing a methyl group with a trifluoromethyl group significantly enhanced metabolic stability in liver microsomes.[23]
Membrane Permeability: The higher lipophilicity of the trifluoromethoxy group generally leads to increased passive permeability across biological membranes, as can be assessed by assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[8][9][10][13][26] This can be advantageous for oral absorption and brain penetration.
Experimental Protocols
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay is a standard method to evaluate the metabolic clearance of a compound.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Prepare a solution of the test compound in the phosphate buffer.
-
Add the HLM to the solution and pre-incubate at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[5][6][7][18]
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to predict passive intestinal absorption.
Materials:
-
PAMPA filter plates
-
Lipid solution (e.g., phosphatidylcholine in dodecane)
-
Donor and acceptor buffers (pH adjusted to mimic physiological conditions)
-
Test compound
-
96-well UV plate reader or LC-MS/MS system
Procedure:
-
Coat the filter of the donor plate with the lipid solution.
-
Add the acceptor buffer to the acceptor plate.
-
Add the test compound solution to the donor plate.
-
Assemble the donor and acceptor plates and incubate.
-
After incubation, determine the concentration of the compound in both plates.
-
Calculate the permeability coefficient (Pe).
Case Study: Alkyne-Containing Kinase Inhibitors
Many successful kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR), incorporate an alkyne moiety. The introduction of -OCF₃ or -CF₃ groups can modulate their potency, selectivity, and pharmacokinetic properties.[2][3][4][27]
References
- 1. Di- and Trifluoromethyl(thiol)ations [ruhr-uni-bochum.de]
- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel deuterated EGFR/ALK dual-target inhibitors and their activity against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting EGFR and ALK in NSCLC: current evidence and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 7. admeshop.com [admeshop.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. PAMPA | Evotec [evotec.com]
- 10. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. 3,5-BIS(TRIFLUOROMETHYL)PHENYLACETYLENE | 88444-81-9 [chemicalbook.com]
- 20. Catalytic Synthesis of Trifluoromethyl Cyclopropenes and Oligo-Cyclopropenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. d-nb.info [d-nb.info]
- 22. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 23. Synthetic Approaches to Trifluoromethoxy-Substituted Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
A Comparative Guide to the Structural Validation of 1-Ethynyl-4-(trifluoromethoxy)benzene Derivatives: X-ray Crystallography vs. Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the three-dimensional structure of novel chemical entities is a cornerstone of modern drug discovery and materials science. For derivatives of 1-Ethynyl-4-(trifluoromethoxy)benzene, a scaffold of interest in medicinal chemistry and materials science, unambiguous structural validation is paramount. This guide provides a comparative analysis of single-crystal X-ray crystallography against common spectroscopic techniques for the structural elucidation of these compounds.
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
Single-crystal X-ray crystallography stands as the gold standard for unequivocal structure determination, providing a complete and precise three-dimensional model of a molecule.[1] However, its primary limitation is the requirement of a high-quality single crystal. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offer valuable and often complementary information about a molecule's structure and do not require crystalline material.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
| Information Provided | Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.[1] | Connectivity of atoms, chemical environment of nuclei, stereochemistry. | Presence of functional groups. | Molecular weight, elemental composition. |
| Sample Requirement | High-quality single crystal (typically 0.1-0.3 mm). | Soluble sample in a deuterated solvent. | Solid, liquid, or gas. | Small amount of sample, can be in a mixture. |
| Ambiguity | Unambiguous determination of structure. | Can be ambiguous for complex isomers without 2D techniques. | Ambiguous for complete structure, focuses on functional groups. | Does not provide stereochemical or isomeric information. |
| Throughput | Lower throughput, crystal growth can be time-consuming. | High throughput for routine analysis. | High throughput. | High throughput. |
Crystallographic Data for a Phenylacetylene Derivative
While a crystal structure for this compound is not publicly available, the structure of the closely related compound, 1-ethynyl-4-fluorobenzene, provides valuable insights into the expected molecular geometry.
| Parameter | 1-ethynyl-4-fluorobenzene (CSD Entry: 122913)[1] |
| Chemical Formula | C₈H₅F |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Lengths | a = 5.97 Å, b = 7.35 Å, c = 13.88 Å |
| Unit Cell Angles | α = 90°, β = 98.7°, γ = 90° |
| Selected Bond Lengths | C≡C: ~1.18 Å, C-C (alkyne-phenyl): ~1.43 Å |
| Selected Bond Angles | C≡C-H: ~178°, C-C≡C: ~179° |
Note: The trifluoromethoxy group in the target compound is expected to influence crystal packing and may cause slight deviations in bond lengths and angles compared to the fluoro-substituted analog.
Experimental Protocols
Single-Crystal X-ray Crystallography
This protocol outlines the typical steps for the structural determination of a small organic molecule like a this compound derivative.
-
Crystal Growth: High-quality single crystals are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A suitable solvent or solvent system must be identified.
-
Crystal Selection and Mounting: A suitable crystal, typically 0.1-0.3 mm in size and free of visible defects, is selected under a microscope. The crystal is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters.
Alternative Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC are performed to establish connectivity.
-
Data Analysis: Chemical shifts, coupling constants, and through-space correlations (from NOESY or ROESY experiments) are analyzed to determine the complete chemical structure.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a neat liquid, a thin film, or a KBr pellet.
-
Data Acquisition: An IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The presence of characteristic absorption bands is used to identify functional groups. For this compound, key stretches would be the C≡C-H stretch (~3300 cm⁻¹), the C≡C stretch (~2100 cm⁻¹), and C-F and C-O stretches associated with the trifluoromethoxy group.
-
-
Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: The molecules are ionized using a suitable technique (e.g., electron ionization - EI, or electrospray ionization - ESI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the structural validation of a this compound derivative.
Caption: Workflow for structural validation of organic compounds.
References
Comparative Analysis of 1-Ethynyl-4-(trifluoromethoxy)benzene Derivatives in Biological Systems: A Review of Available Data
For researchers, scientists, and drug development professionals, understanding the biological activities of novel compounds is paramount. This guide seeks to provide a comparative analysis of compounds derived from 1-Ethynyl-4-(trifluoromethoxy)benzene. However, a comprehensive review of publicly available scientific literature and databases reveals a significant gap in research detailing the synthesis and comparative biological evaluation of a series of derivatives from this specific parent compound.
Our extensive search for quantitative data on the biological activities of such derivatives, including anticancer, antiviral, or enzyme inhibitory effects, did not yield specific studies that would allow for a direct, data-driven comparison. The available literature focuses on broader categories of compounds containing similar functional moieties (e.g., trifluoromethoxy-phenyl groups or terminal alkynes) but does not specifically address derivatives of this compound.
Therefore, it is not currently possible to present a detailed comparison guide with quantitative data tables, experimental protocols, and signaling pathway visualizations as requested. The absence of such data in the public domain precludes the creation of a meaningful and objective comparison of the biological performance of these specific compounds.
Future Research Directions
The lack of available data highlights a potential area for future research. A systematic medicinal chemistry campaign focused on the synthesis of a diverse library of compounds from this compound and their subsequent biological screening could yield valuable insights. Such a study would ideally involve:
-
Synthesis of a diverse library of derivatives: Utilizing the ethynyl group for various coupling reactions (e.g., Sonogashira coupling, click chemistry) to introduce a range of substituents.
-
Screening against multiple biological targets: Evaluating the compounds for various activities such as cytotoxicity against cancer cell lines, inhibition of key enzymes (e.g., kinases, proteases), or antiviral efficacy.
-
Quantitative Structure-Activity Relationship (QSAR) studies: To correlate the structural modifications with the observed biological activities and guide the design of more potent and selective compounds.
A proposed workflow for such a research program is outlined below.
Caption: Proposed workflow for future research on this compound derivatives.
We encourage researchers in the field of medicinal chemistry and drug discovery to consider this as a promising, yet underexplored, area of investigation. The development and publication of such studies would be invaluable to the scientific community and would enable the creation of comprehensive comparison guides in the future.
A Comparative Kinetic Analysis of 1-Ethynyl-4-(trifluoromethoxy)benzene in Key Coupling Reactions
For researchers, scientists, and professionals in drug development, the ability to predictably and efficiently form new carbon-carbon and carbon-heteroatom bonds is paramount. Terminal alkynes are versatile building blocks in this endeavor, and among them, 1-Ethynyl-4-(trifluoromethoxy)benzene stands out due to the unique electronic properties imparted by the trifluoromethoxy group. This electron-withdrawing substituent significantly influences the reactivity of the alkyne, making a thorough understanding of its kinetic behavior in common coupling reactions, such as the Sonogashira coupling and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), essential for its effective utilization in the synthesis of novel pharmaceuticals and functional materials.
This guide provides a comparative analysis of the kinetic performance of this compound in these two pivotal reactions. While specific kinetic data for this exact molecule is not extensively available in the literature, we will draw comparisons with structurally related phenylacetylenes to provide a predictive framework for its reactivity. This guide will also furnish detailed experimental protocols for researchers seeking to perform their own kinetic studies.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, a cornerstone of "click chemistry," is prized for its high efficiency, selectivity, and biocompatibility. The reaction involves the formation of a 1,2,3-triazole ring from an azide and a terminal alkyne, catalyzed by a copper(I) species.
Kinetic Performance Comparison
The electronic nature of the substituent on the phenylacetylene ring can influence the rate of the CuAAC reaction, although the effect is often not dramatic. Generally, aromatic alkynes are more reactive than aliphatic alkynes. For substituted phenylacetylenes, electron-withdrawing groups can have a modest effect on the reaction rate. One study investigating the reaction of benzyl azide with various para-substituted phenylacetylenes found that electron-poor alkynes, such as 1-ethynyl-4-(trifluoromethyl)benzene, reacted slightly slower than electron-rich and unsubstituted phenylacetylenes.
Given that the trifluoromethoxy group is also strongly electron-withdrawing, it is anticipated that this compound will exhibit a similar reactivity profile to its trifluoromethyl analog.
| Alkyne | Substituent | Electronic Effect | Reaction Time for Full Conversion (Benzyl Azide) | Relative Reactivity |
| This compound (Predicted) | -OCF₃ | Electron-withdrawing | ~10 min | Slightly slower than phenylacetylene |
| 1-Ethynyl-4-(trifluoromethyl)benzene[1] | -CF₃ | Electron-withdrawing | 10 min | Slightly slower than phenylacetylene |
| Phenylacetylene[1] | -H | Neutral | 5 min | Baseline |
| 1-Ethynyl-4-methylbenzene[1] | -CH₃ | Electron-donating | 5 min | Similar to phenylacetylene |
| 1-Ethynyl-4-methoxybenzene[1] | -OCH₃ | Electron-donating | 5 min | Similar to phenylacetylene |
| Hex-1-yne[1] | Alkyl | - | 3 hours | Slower than aromatic alkynes |
Reaction conditions for the comparative data: benzyl azide (0.5 mmol), alkyne (0.5 mmol), and catalyst [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol %) at 298 K in neat conditions.[1]
Catalytic Cycle of CuAAC
References
Benchmarking 1-Ethynyl-4-(trifluoromethoxy)benzene in Polymer Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into polymer structures can impart a range of desirable properties, including enhanced thermal stability, chemical resistance, and unique optoelectronic characteristics. 1-Ethynyl-4-(trifluoromethoxy)benzene stands as a promising monomer in the synthesis of advanced functional polymers. Its trifluoromethoxy group (-OCF3) offers a distinct electronic profile compared to the more common trifluoromethyl group (-CF3), potentially influencing polymer properties such as solubility, dielectric constant, and intermolecular interactions. This guide provides a comparative benchmark of this compound against relevant alternative monomers, supported by available data and generalized experimental protocols.
Performance Comparison of Ethynyl Monomers in Polymer Synthesis
The performance of a monomer in polymer synthesis is critically evaluated by the properties of the resulting polymer. Key metrics include thermal stability, solubility, and the efficiency of the polymerization process itself. Below is a comparative summary of polymers derived from 1-ethynyl-4-(trifluoromethyl)benzene (a close structural analog to the title compound, for which more data is available) and other substituted ethynylbenzene monomers.
| Monomer | Polymer Structure | Key Performance Characteristics | Reference |
| 1-Ethynyl-4-(trifluoromethyl)benzene | Poly(1-ethynyl-4-(trifluoromethyl)benzene) | Used as a monomer and a diluent in polymer network liquid crystals (PNLCs). As a monomer (1 wt%), it reduced the operating voltage of PNLCs by 63.1% and hysteresis to 0.18 V. As a diluent (1 wt%), it reduced the operating voltage by 51.5% and hysteresis to 0.38 V.[1] | [1] |
| 1-Ethynyl-4-phenoxybenzene | Poly(1-ethynyl-4-phenoxybenzene) | The polymer exhibits a UV-visible absorption maximum at 352 nm and a photoluminescence peak at 453 nm. The calculated band gap is 3.02 eV.[2] Polymers are generally soluble in appropriate organic solvents and are stable in air.[2] | [2][3] |
| Phenylacetylene | Poly(phenylacetylene) | The properties are highly dependent on the catalyst and polymerization conditions, which can yield stereoregular polymers. Rhodium-based catalysts are efficient for producing high molecular weight polymers.[4][5][6] | [4][5][6] |
| 1,4-Diethynylbenzene | Poly(1,4-diethynylbenzene) | Polymerization can lead to branched or cross-linked structures, often resulting in insoluble materials with high thermal stability.[7] Soluble polymers with low molecular weight can be obtained under specific conditions.[7] | [7] |
Experimental Protocols
The synthesis of polymers from ethynyl-containing monomers is commonly achieved through transition-metal catalyzed polymerization, with rhodium-based catalysts being particularly effective for phenylacetylene derivatives.
General Procedure for Rhodium-Catalyzed Polymerization of Substituted Phenylacetylenes
This protocol is a generalized procedure based on methodologies reported for the polymerization of phenylacetylene and its derivatives.[4][5][6][8]
Materials:
-
Substituted phenylacetylene monomer (e.g., this compound)
-
Rhodium catalyst (e.g., [Rh(nbd)Cl]2, where nbd = norbornadiene)
-
Co-catalyst/initiator (e.g., triethylamine or an organolithium reagent, if required by the specific catalyst system)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), toluene)
-
Precipitating solvent (e.g., methanol, hexane)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, the rhodium catalyst and any co-catalyst are dissolved in the anhydrous solvent.
-
Monomer Addition: The substituted phenylacetylene monomer, dissolved in the anhydrous solvent, is added to the catalyst solution via syringe. The monomer-to-catalyst ratio is a critical parameter influencing the molecular weight of the resulting polymer.
-
Polymerization: The reaction mixture is stirred at a controlled temperature (typically ranging from room temperature to elevated temperatures) for a specified duration (from a few hours to 24 hours). The progress of the polymerization can be monitored by techniques such as thin-layer chromatography or by observing an increase in the viscosity of the solution.
-
Polymer Isolation: The polymerization is quenched by the addition of a small amount of acid (if an organolithium initiator is used) or by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol) to precipitate the polymer.
-
Purification: The precipitated polymer is collected by filtration, washed with the precipitating solvent to remove any unreacted monomer and catalyst residues, and then dried under vacuum.
-
Characterization: The structure and properties of the synthesized polymer are characterized using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the polymer structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the disappearance of the acetylenic C≡C and ≡C-H stretching bands and the appearance of the C=C stretching of the polyene backbone.[2]
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).
-
UV-Visible and Photoluminescence Spectroscopy: To investigate the optical properties of the polymer.
-
Visualizing Polymer Synthesis and Structure
Polymerization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a polymer from an ethynyl-containing monomer.
Caption: Workflow for the synthesis and characterization of a polymer.
Idealized Polymer Structure
The following diagram shows the idealized chemical structure of poly(this compound).
Caption: Idealized structure of poly(this compound).
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Buy 1-Ethynyl-4-phenylsulfanylbenzene (EVT-3312650) | 97418-73-0 [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Synthesis of Substituted Polyacetylenes | MDPI [mdpi.com]
- 6. Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium( i ) complexes with functionalized phosphine ligands: linear vs. bran ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00497C [pubs.rsc.org]
- 7. The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium( i ) catalyst with a N-functionalized hemilabile phosphine ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00259H [pubs.rsc.org]
A Spectroscopic Comparison of 1-Ethynyl-4-fluorobenzene and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 1-Ethynyl-4-fluorobenzene with other para-substituted phenylacetylenes. The objective is to offer a comprehensive analysis of the spectroscopic properties, supported by experimental data, to aid in the identification, characterization, and application of these compounds in research and development.
Introduction
1-Ethynyl-4-fluorobenzene is a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.[1] Its spectroscopic signature provides a wealth of information about its electronic and structural properties. Understanding how these properties change with substitution on the phenyl ring is crucial for designing molecules with desired characteristics. This guide compares the spectroscopic data of 1-Ethynyl-4-fluorobenzene with its bromo and iodo analogs.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 1-Ethynyl-4-fluorobenzene and its para-substituted analogs.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Ar-H (ppm) | ≡C-H (ppm) |
| 1-Ethynyl-4-fluorobenzene | 7.45 (m), 7.01 (m) | 3.05 (s) |
| 1-Bromo-4-ethynylbenzene | 7.42 (d), 7.33 (d) | 3.07 (s) |
| 1-Ethynyl-4-iodobenzene | 7.62 (d), 7.18 (d) | 3.06 (s) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | C≡C (ppm) | C-X (ppm) | Ar-C (ppm) |
| 1-Ethynyl-4-fluorobenzene | 82.9, 77.2 | 162.8 (d, J=249 Hz) | 134.1 (d, J=8 Hz), 118.2, 115.9 (d, J=22 Hz) |
| 1-Bromo-4-ethynylbenzene | 82.9, 78.6 | 123.1 | 133.3, 131.9, 121.2 |
| 1-Ethynyl-4-iodobenzene | 82.8, 80.2 | 94.2 | 137.8, 133.4, 121.5 |
Table 3: Key IR and Raman Spectroscopic Data (cm⁻¹)
| Compound | ν(≡C-H) | ν(C≡C) | ν(C-X) |
| 1-Ethynyl-4-fluorobenzene | ~3323[2] | ~2110 | ~1220[3] |
| 1-Bromo-4-ethynylbenzene | ~3300 | ~2105 | ~1070 |
| 1-Ethynyl-4-iodobenzene | ~3300 | ~2100 | ~1050 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| 1-Ethynyl-4-fluorobenzene | 120[4] | 99, 75 |
| 1-Bromo-4-ethynylbenzene | 180/182[5] | 101, 75 |
| 1-Ethynyl-4-iodobenzene | 228[6] | 101, 75 |
Experimental Workflow
The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of substituted phenylacetylenes.
References
- 1. watsonnoke.com [watsonnoke.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Benzene, 1-ethynyl-4-fluoro- [webbook.nist.gov]
- 5. Benzene, 1-bromo-4-ethynyl- | C8H5Br | CID 136603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Ethynyl-4-iodobenzene | C8H5I | CID 12160833 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1-Ethynyl-4-(trifluoromethoxy)benzene: A Comprehensive Guide
For immediate reference, 1-Ethynyl-4-(trifluoromethoxy)benzene must be disposed of as hazardous waste through an approved waste disposal plant. [1] This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely manage and prepare this compound for disposal in a laboratory setting.
I. Hazard Profile and Safety Precautions
This compound is classified as a flammable liquid that can cause skin and serious eye irritation.[1] Adherence to proper safety protocols is essential during handling and disposal.
Personal Protective Equipment (PPE): A summary of required PPE is provided in the table below. Always inspect gloves for tears or holes before use.[2]
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat to protect from splashes. |
| Respiratory Protection | A NIOSH-approved respirator should be used if handling large quantities or if ventilation is inadequate. |
II. Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through a licensed hazardous waste contractor. The following steps outline the process for collecting and storing the waste prior to pickup.
Step 1: Waste Segregation Proper segregation is critical. As a fluorinated organic compound, this compound must be treated as halogenated organic waste.[2]
-
Do not mix with non-halogenated organic waste.[2]
-
Collect liquid and solid waste in separate, designated containers.
Step 2: Waste Collection and Container Management
-
Primary Container: Use the original container when possible, or a designated, compatible, and properly sealed waste container that is clean and dry.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and indicate the associated hazards (e.g., "Flammable Liquid," "Irritant").
-
Container Handling: Keep the waste container securely closed except when adding waste. Ensure the exterior of the container is clean.
Step 3: Storage
-
Location: Store the sealed waste container in a designated satellite accumulation area away from ignition sources, heat, and direct sunlight.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Adherence to Limits: Comply with institutional and regulatory limits regarding the amount of hazardous waste stored and the timeframe for its removal.
Step 4: Professional Disposal
-
Engage a Licensed Contractor: The disposal must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department for established procedures.
-
Request Pickup: Follow your institution's protocol to request a hazardous waste pickup, providing all necessary details about the waste.
III. Spill Management
In the event of a spill, prevent ignition and exposure.
-
Small Spills:
-
Ensure the area is well-ventilated and eliminate all ignition sources.
-
Wearing appropriate PPE, absorb the material with an inert absorbent (e.g., sand, vermiculite).
-
Place the absorbed material in a sealed container for disposal as hazardous waste.[2]
-
-
Large Spills:
-
Evacuate the immediate area.
-
Contact your institution's EHS department immediately.
-
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 1-Ethynyl-4-(trifluoromethoxy)benzene
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-Ethynyl-4-(trifluoromethoxy)benzene. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 4-(Trifluoromethoxy)phenylacetylene[1]
-
CAS Number: 160542-02-9[1]
-
Molecular Formula: C9H5F3O[2]
Hazard Identification and Safety Precautions
This compound is a flammable liquid and vapor that can cause skin and eye irritation.[1][2][3] It may also be harmful if swallowed and may cause an allergic skin reaction.[3]
GHS Hazard Statements:
All work with this chemical should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and vapors that can cause serious eye irritation.[2][5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact which can cause irritation and potential allergic reactions.[3][5] |
| Skin and Body Protection | Flame-retardant lab coat and closed-toe shoes. | Protects against accidental spills and splashes of the flammable liquid.[5] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required. | Minimizes inhalation of vapors which can be irritating to the respiratory system.[4][7] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure a chemical fume hood is operational and the work area is clear of ignition sources (e.g., open flames, hot plates, spark-producing equipment).[4][8]
-
Have an appropriate fire extinguisher (dry sand, dry chemical, or alcohol-resistant foam) readily accessible.[2]
-
An eyewash station and safety shower must be immediately accessible.[4]
-
Verify that all necessary PPE is available and in good condition.
2. Handling:
-
Ground and bond containers when transferring the material to prevent static discharge.[1][2]
-
Avoid contact with eyes, skin, and clothing.[4]
-
Do not eat, drink, or smoke in the handling area.[3]
3. Storage:
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2][4]
-
Keep the container tightly closed and store under an inert gas as the compound is air sensitive.[1]
-
Store in a flammables-designated area.[4]
Disposal Plan: Step-by-Step Waste Management
1. Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), in a designated and clearly labeled hazardous waste container.[5]
-
The waste container must be compatible with halogenated organic compounds.
2. Container Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name: "Waste this compound," and appropriate hazard pictograms (flammable liquid, irritant).[5]
3. Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.[5]
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[1][2][5] Do not dispose of this chemical down the drain or in regular trash.
Spill Management Protocol
Minor Spills (in a chemical fume hood):
-
Eliminate all sources of ignition.[5]
-
Contain the spill with an inert absorbent material such as sand, dry lime, or soda ash.[4]
-
Using non-sparking tools, carefully collect the absorbed material and place it in the designated hazardous waste container.[5]
-
Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Ventilate the area thoroughly.
Major Spills:
-
Evacuate all personnel from the immediate area.[5]
-
Alert your institution's emergency response team and EHS department.[5]
-
Prevent the spill from entering drains or waterways.[5]
-
Only trained personnel with appropriate PPE should attempt to clean up a major spill.
Workflow for Handling this compound
Caption: A flowchart outlining the safe handling, storage, and disposal procedures for this compound.
References
- 1. This compound | 160542-02-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. This compound, 1G | Labscoop [labscoop.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 160542-02-9 Name: 1-Ethynyl-4-(trifluoromethoxy)benzene4-(Trifluoromethoxy) phenylacetylene [xixisys.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
